molecular formula C8H4ClF2N B2391452 3-Chloro-2,4-difluorophenylacetonitrile CAS No. 886761-67-7

3-Chloro-2,4-difluorophenylacetonitrile

Cat. No.: B2391452
CAS No.: 886761-67-7
M. Wt: 187.57
InChI Key: LTQOCFQXFUZWLB-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4ClF2N and its molecular weight is 187.57. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-chloro-2,4-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-7-6(10)2-1-5(3-4-12)8(7)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQOCFQXFUZWLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CC#N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2,4-difluorophenylacetonitrile chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2,4-difluorophenylacetonitrile

Introduction

This compound is a halogenated aromatic nitrile that serves as a crucial building block in synthetic organic chemistry. Its strategic combination of chloro, fluoro, and nitrile functional groups makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to professionals in drug discovery and development. The presence of halogen atoms is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, making precursors like this compound highly valuable.[1][2][3]

Core Chemical Identity

Accurate identification is the foundation of all chemical research. The primary identifiers and structural representation for this compound are summarized below. The formal IUPAC name is 2-(3-chloro-2,4-difluorophenyl)acetonitrile, reflecting the attachment of the substituted phenyl ring to the second carbon of the acetonitrile unit.

IdentifierValueSource(s)
CAS Number 886761-67-7[4][5]
Molecular Formula C₈H₄ClF₂N[5][6]
Molecular Weight 187.57 g/mol [5][6]
IUPAC Name 2-(3-chloro-2,4-difluorophenyl)acetonitrile[5]
Synonyms Benzeneacetonitrile, 3-chloro-2,4-difluoro-[5]
Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

The physical state and solubility dictate handling, storage, and reaction conditions. While specific experimental data for this exact compound is sparse, properties for closely related analogs provide valuable reference points.

PropertyValueSource(s) & Notes
Appearance Expected to be a solid (e.g., beige or yellow powder) at room temperature, similar to related phenylacetonitrile derivatives.[7][8]
Melting Point Not explicitly available. For comparison, (2,4-Dichlorophenyl)acetonitrile has a melting point of 60 - 63 °C.[8]
Boiling Point Not explicitly available. For comparison, Diphenylacetonitrile has a boiling point of 181 °C at 16 hPa.
Solubility Expected to be insoluble in water but soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[7][9]
Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra are proprietary, the expected characteristics are as follows:

  • ¹H NMR: The spectrum would feature signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the two protons on the phenyl ring, showing splitting patterns influenced by the adjacent fluorine atoms. A singlet or a slightly split signal for the benzylic methylene (-CH₂) protons would appear further upfield (approx. 3.8-4.2 ppm).

  • ¹³C NMR: The spectrum would display distinct signals for the nitrile carbon (-C≡N) around 115-120 ppm. The benzylic carbon (-CH₂) would appear around 20-30 ppm. Multiple signals in the aromatic region (110-160 ppm) would be observed, with their chemical shifts and splitting patterns significantly influenced by the carbon-fluorine couplings.[10]

  • Infrared (IR) Spectroscopy: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch is expected around 2240-2260 cm⁻¹. Aromatic C-H and C=C stretching vibrations would be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. C-Cl and C-F stretching bands would appear in the fingerprint region below 1400 cm⁻¹.[11][12]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be detected at m/z ≈ 187.57. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Workflow

The synthesis of substituted phenylacetonitriles typically involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. A plausible and common synthetic route to this compound would start from 3-chloro-2,4-difluorotoluene.

Conceptual Synthesis Workflow

The following diagram illustrates a logical two-step process for synthesizing the target compound. The initial step involves free-radical halogenation of the benzylic methyl group, followed by a nucleophilic substitution to introduce the nitrile functionality.

G A 3-Chloro-2,4-difluorotoluene (Starting Material) B Step 1: Benzylic Bromination (e.g., NBS, AIBN, CCl4, heat) A->B Reaction C 3-Chloro-2,4-difluorobenzyl bromide (Intermediate) B->C Yields D Step 2: Cyanation (e.g., NaCN or KCN in DMSO/Ethanol) C->D Reaction E This compound (Final Product) D->E Yields F Purification (Crystallization or Chromatography) E->F Post-processing

Caption: A plausible two-step synthesis pathway for the target molecule.

Experimental Protocol: Cyanation of Benzyl Halide (Representative)

This protocol is a generalized procedure based on standard laboratory techniques for this type of transformation.[13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, 3-chloro-2,4-difluorobenzyl halide (1.0 eq).

  • Solvent and Reagent Addition: Add a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Add sodium or potassium cyanide (1.1 - 1.5 eq) portion-wise. Causality: The polar aprotic solvent is chosen to dissolve the cyanide salt and facilitate the Sₙ2 reaction mechanism.

  • Reaction: Heat the mixture to 50-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the organic product while the inorganic salts remain dissolved.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Verification Workflow

Confirming the structure and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Validation A Crude Product B Purified Sample A->B Chromatography/ Recrystallization C ¹H & ¹³C NMR B->C D Mass Spectrometry (MS) B->D E IR Spectroscopy B->E F Data Interpretation C->F D->F E->F G Structure Confirmed F->G

Caption: Standard workflow for the analytical validation of a synthesized chemical.

Safety and Handling

Working with halogenated nitriles requires strict adherence to safety protocols. The following information is synthesized from safety data sheets (SDS) for similar compounds.

GHS Hazard Information

This compound is classified as hazardous. Users must consult the full Safety Data Sheet before handling.

Hazard ClassStatement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[8][14]
Skin Corrosion/Irritation Causes skin irritation.[7][8]
Eye Damage/Irritation Causes serious eye irritation.[7][8]
Specific Target Organ Toxicity May cause respiratory irritation.[7][8]
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7][15]

  • Avoidance: Avoid breathing dust, fumes, or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Keep away from food and drink.[7]

  • Spill Response: In case of a spill, use absorbent material and vacuum equipment where practicable.[7] Dispose of waste in accordance with local, state, or national legislation.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[7][8] Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a key chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its trifunctional nature—an aromatic ring substituted with both electron-withdrawing and sterically distinct halogens, and a reactive nitrile group—provides multiple handles for synthetic modification. Understanding its core properties, synthesis, and safe handling procedures is paramount for researchers aiming to leverage this versatile building block in the development of novel, high-value molecules.

References

An In-depth Technical Guide to 3-Chloro-2,4-difluorophenylacetonitrile (CAS 886761-67-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

3-Chloro-2,4-difluorophenylacetonitrile is a highly functionalized aromatic compound that has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a chlorine atom, and a reactive nitrile group, provides a scaffold with distinct electronic properties and multiple points for synthetic diversification. This guide offers a comprehensive overview of its chemical properties, a detailed examination of its synthesis, analytical characterization, and its strategic application in drug discovery and development.

The presence of fluorine and chlorine atoms on the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group serves as a versatile synthetic handle, readily convertible into amines, carboxylic acids, amides, and various heterocyclic systems, making it a valuable precursor for a wide range of pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for process development.

PropertyValueSource
CAS Number 886761-67-7N/A
Molecular Formula C₈H₄ClF₂NN/A
Molecular Weight 187.57 g/mol N/A
Appearance Pale-yellow to yellow-brown liquid[1]
Purity Typically >95%[1]
Storage Sealed in a dry environment at 2-8°C[1]
Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While a public repository of its spectra is not available, predicted data and analysis of similar structures can provide valuable insights.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons and the aromatic protons. The methylene protons (-CH₂CN) would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing nitrile group and the substituted phenyl ring. The two aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the two fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the methylene carbon, and the eight aromatic carbons. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogens.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Synthesis and Mechanistic Insights

The most logical and industrially scalable synthetic route to this compound is via a Sandmeyer reaction, starting from the readily available 3-Chloro-2,4-difluoroaniline.[2] This multi-step process leverages classical organic reactions to introduce the nitrile functionality onto the aromatic ring.

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References

Physical properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

Introduction

2-(3-Chloro-2,4-difluorophenyl)acetonitrile, identified by CAS number 886761-67-7, is a halogenated aromatic nitrile. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

This guide provides a comprehensive overview of the core physical properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile, details rigorous experimental protocols for their determination, and outlines essential safety and handling procedures. The methodologies described are grounded in established laboratory principles to ensure accuracy and reproducibility, reflecting a commitment to scientific integrity.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in synthesis, formulation, and quality control. The properties of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile are summarized below.

PropertyValueSource
CAS Number 886761-67-7[1][2]
Molecular Formula C₈H₄ClF₂N[2]
Molecular Weight 187.57 g/mol [3]
Physical Form Pale-yellow to Yellow-brown Liquid[2]
Purity Typically ≥95%[2]
Storage Temperature 2-8°C, Sealed in dry conditions[2]
InChI Key LTQOCFQXFUZWLB-UHFFFAOYSA-N[2]

Experimental Determination of Physical Properties

Accurate determination of physical properties is a cornerstone of chemical characterization. The following section details validated protocols for measuring key parameters, explaining the causality behind the experimental design.

Determination of Boiling Point via Distillation

The boiling point is a fundamental property that informs purification strategies and reaction condition selection. For a substituted acetonitrile, which may be sensitive to high temperatures, distillation under reduced pressure is the preferred method to prevent decomposition.

Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. This minimizes the surface area and travel distance for the vapor, reducing sample loss. Ensure all glassware is dry to prevent contamination.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level (e.g., 1-5 mmHg). A stable, low pressure is crucial for an accurate boiling point measurement at that pressure.

  • Heating: Gently heat the distillation flask using a heating mantle. A slow, controlled heating rate is essential to establish a clear equilibrium between the liquid and vapor phases.

  • Data Collection: Record the temperature at which the vapor condensate consistently drips from the condenser into the collection flask. This temperature is the boiling point at the recorded pressure. The pressure must be monitored and remain constant throughout the distillation.

  • Correction to Atmospheric Pressure (Optional): If required, the boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement under vacuum is often more relevant for sensitive compounds.

Workflow for Boiling Point Determination:

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_process Measurement Process cluster_result Finalization A1 Assemble Short-Path Distillation Apparatus A2 Add Sample & Stir Bar to Distillation Flask A1->A2 B1 Connect to Vacuum & Reduce Pressure A2->B1 B2 Apply Gentle, Controlled Heating B1->B2 B3 Observe for First Consistent Condensate B2->B3 B4 Record Vapor Temperature & System Pressure B3->B4 C1 Boiling Point Recorded at Measured Pressure B4->C1 Solubility_Workflow cluster_solvents Solvent Testing Loop start Start prep Sample Prep Add 10 mg of compound to multiple test tubes start->prep add_solvent Add 1 mL of Selected Solvent prep->add_solvent agitate Vortex Mix for 60s add_solvent->agitate observe Visual Inspection (Clear or Cloudy?) agitate->observe classify Completely Dissolved? observe->classify soluble Classify: Soluble classify->soluble Yes insoluble Classify: Insoluble / Partially Soluble classify->insoluble No next_solvent Test Next Solvent soluble->next_solvent insoluble->next_solvent next_solvent->add_solvent More solvents? end End next_solvent->end All solvents tested

References

An In-depth Technical Guide to the Molecular Structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Chloro-2,4-difluorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative, is a key building block in modern medicinal chemistry. Its strategic importance lies in the unique combination of chloro and fluoro substituents on the phenyl ring, coupled with the reactive nitrile group. This arrangement of functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile, offering insights for its effective utilization in drug discovery and development.

Molecular Structure and Properties

The molecular structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile is characterized by a phenyl ring substituted with a chlorine atom at the 3-position and fluorine atoms at the 2- and 4-positions. A cyanomethyl group (-CH₂CN) is attached to the 1-position of the phenyl ring.

PropertyValueSource
IUPAC Name 2-(3-Chloro-2,4-difluorophenyl)acetonitrileN/A
CAS Number 886761-67-7[1][2][3]
Molecular Formula C₈H₄ClF₂N[1][2]
Molecular Weight 187.57 g/mol [1]

The presence of the electron-withdrawing chlorine and fluorine atoms significantly influences the electronic properties of the aromatic ring. The fluorine atom at the 2-position and the chlorine atom at the 3-position exert strong inductive effects, while the fluorine at the 4-position contributes to both inductive and mesomeric effects. This substitution pattern modulates the reactivity of the phenyl ring and the acidity of the benzylic protons of the acetonitrile moiety.

Synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile

The synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile can be approached through several synthetic strategies, primarily involving the introduction of the cyanomethyl group onto the substituted benzene ring. A common and effective method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from the corresponding aniline.[4][5]

An alternative and often high-yielding approach is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Synthetic routes to 2-(3-Chloro-2,4-difluorophenyl)acetonitrile.
Experimental Protocol: Cyanide Displacement from 3-Chloro-2,4-difluorobenzyl Bromide

This protocol describes a general procedure for the synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile from the corresponding benzyl bromide.

Materials:

  • 3-Chloro-2,4-difluorobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2,4-difluorobenzyl bromide in a suitable polar aprotic solvent (e.g., DMF).

  • Addition of Cyanide: Add a molar excess (typically 1.1 to 1.5 equivalents) of sodium cyanide or potassium cyanide to the solution.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic salts and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(3-Chloro-2,4-difluorophenyl)acetonitrile by column chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization

The molecular structure of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The two protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both proton-proton and proton-fluorine couplings.

  • Benzylic Protons: The two protons of the methylene group (-CH₂CN) will appear as a singlet or a narrowly split multiplet (due to coupling with the aromatic fluorine atom) in the range of δ 3.8-4.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

  • Nitrile Carbon: The carbon of the nitrile group (-C≡N) will appear as a characteristic peak in the range of δ 115-120 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-165 ppm). The signals for the carbons directly bonded to fluorine will appear as doublets due to carbon-fluorine coupling.

  • Benzylic Carbon: The carbon of the methylene group (-CH₂CN) will appear in the aliphatic region, typically around δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.[6]

  • Aromatic C-H Stretch: Weak to medium absorption bands will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands for the methylene group will be observed in the 2850-2960 cm⁻¹ region.

  • C-F Stretch: Strong absorption bands for the carbon-fluorine bonds are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

  • C-Cl Stretch: A medium to strong absorption band for the carbon-chlorine bond will be present in the fingerprint region, usually between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (187.57 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN), the chlorine atom (-Cl), or the entire cyanomethyl group (-CH₂CN).

Applications in Drug Discovery

The 2-(3-Chloro-2,4-difluorophenyl)acetonitrile scaffold is a valuable pharmacophore in drug discovery, particularly for the development of kinase inhibitors. The substituted phenyl ring can engage in key interactions within the active site of kinases, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

A significant application of this intermediate is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[7][8] BTK is a crucial enzyme in B-cell signaling pathways, and its inhibition has proven to be an effective therapeutic strategy for various B-cell malignancies and autoimmune diseases.[7][8] The 3-chloro-2,4-difluorophenyl moiety can be found in several potent and selective BTK inhibitors, where it often occupies a hydrophobic pocket in the enzyme's active site.

Role of 2-(3-Chloro-2,4-difluorophenyl)acetonitrile in drug discovery.

Safety and Handling

2-(3-Chloro-2,4-difluorophenyl)acetonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(3-Chloro-2,4-difluorophenyl)acetonitrile is a strategically important building block for the synthesis of advanced pharmaceutical intermediates. Its unique substitution pattern provides a valuable scaffold for the design of potent and selective enzyme inhibitors. A thorough understanding of its molecular structure, synthetic routes, and spectroscopic properties is essential for its effective application in the development of novel therapeutics. This guide provides a foundational resource for researchers and scientists working at the forefront of drug discovery.

References

Spectroscopic data for 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4-difluorophenylacetonitrile

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₈H₄ClF₂N), a key intermediate in pharmaceutical and agrochemical research. The structural elucidation of such molecules is paramount, ensuring purity, confirming identity, and understanding chemical behavior. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—providing not just the data, but the underlying principles and experimental rationale essential for researchers, scientists, and drug development professionals.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a foundational technique for identifying functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to a bond's natural vibrational frequency is passed through a sample, the energy is absorbed, and this absorption is detected and plotted. The resulting spectrum is a unique molecular fingerprint, with specific peaks corresponding to distinct functional groups.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of Attenuated Total Reflectance (ATR) sampling is deliberate for its simplicity, speed, and minimal sample preparation, making it a highly reproducible and trustworthy method for solids and liquids.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background spectrum. The background spectrum of the clean crystal and ambient atmosphere is crucial as it is subtracted from the sample spectrum to ensure that only the sample's absorbance is reported.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum, as the IR beam penetrates only a few microns into the sample.

  • Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is Fourier-transformed to generate the final IR spectrum (absorbance vs. wavenumber in cm⁻¹).

Data Interpretation and Key Spectral Features

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Interpretation
~3100-3000Aromatic C-H StretchMedium-WeakCorresponds to the stretching of C-H bonds on the benzene ring.
~2950-2850Aliphatic C-H StretchMedium-WeakRepresents the symmetric and asymmetric stretching of the methylene (-CH₂) group.
~2235C≡N (Nitrile) StretchStrong, SharpThis is a highly characteristic peak for the nitrile functional group.[2][3] Its position indicates conjugation with the aromatic ring, which slightly weakens the C≡N bond and lowers its frequency compared to saturated nitriles.[2][3]
~1600-1450Aromatic C=C StretchMedium-StrongMultiple bands in this region are indicative of the benzene ring's skeletal vibrations.
~1300-1000C-F StretchStrongThe highly polar carbon-fluorine bonds produce strong, characteristic absorption bands in the fingerprint region. The presence of two C-F bonds leads to complex, overlapping signals.
~800-600C-Cl StretchMedium-StrongThe carbon-chlorine bond stretch appears in the lower frequency region of the spectrum.

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background 1. Clean Apply_Sample Apply Solid Sample Run_Background->Apply_Sample 2. Prepare for Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure 3. Ensure Contact Scan_Sample Scan Sample (16-32 scans) Apply_Pressure->Scan_Sample 4. Initiate Scan FT Fourier Transform Scan_Sample->FT 5. Generate Interferogram Process Background Subtraction & Baseline Correction FT->Process Spectrum Final IR Spectrum Process->Spectrum

Visualization: ATR-FTIR Experimental Workflow

IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background 1. Clean Apply_Sample Apply Solid Sample Run_Background->Apply_Sample 2. Prepare for Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure 3. Ensure Contact Scan_Sample Scan Sample (16-32 scans) Apply_Pressure->Scan_Sample 4. Initiate Scan FT Fourier Transform Scan_Sample->FT 5. Generate Interferogram Process Background Subtraction & Baseline Correction FT->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Workflow for ATR-FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, which are all spin ½ nuclei. When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy causes transitions between these states, and the resulting signal provides rich information about the atom's chemical environment, connectivity, and spatial relationships.

Experimental Protocol: Multinuclear NMR

A comprehensive NMR analysis requires a systematic approach to data acquisition.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of deuterated solvent is to avoid large solvent signals that would overwhelm the analyte signals. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F). A "locking" procedure is performed on the deuterium signal of the solvent to stabilize the magnetic field.

  • Data Acquisition: Acquire the spectra. Standard pulse sequences are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum by collapsing multiplets into singlets.

  • Data Processing: The raw data (Free Induction Decay, or FID) is processed using Fourier transformation, followed by phase and baseline correction, to yield the final NMR spectrum.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~7.8-7.6Doublet of Doublets (dd)1HH-6This proton is deshielded by the adjacent fluorine (at C-4) and chlorine (at C-3). It will be split by H-5 (³J_HH) and the fluorine at C-4 (⁴J_HF).
~7.3-7.1Doublet of Doublets (dd)1HH-5This proton is coupled to H-6 (³J_HH) and the fluorine at C-4 (³J_HF).
~4.0Singlet2H-CH₂CNThe methylene protons are adjacent to the electron-withdrawing phenyl and nitrile groups, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The presence of fluorine adds complexity and provides additional structural confirmation through C-F coupling.

Chemical Shift (δ, ppm)Multiplicity (with ¹⁹F coupling)AssignmentRationale and Interpretation
~162Doublet of Doublets (dd)C-2Directly bonded to fluorine (large ¹J_CF coupling) and coupled to the fluorine at C-4 (³J_CF coupling). Highly deshielded.
~160Doublet of Doublets (dd)C-4Directly bonded to fluorine (large ¹J_CF coupling) and coupled to the fluorine at C-2 (³J_CF coupling). Highly deshielded.
~130Doublet (d)C-6Coupled to the fluorine at C-4 (³J_CF).
~120Doublet (d)C-3Carbon bearing chlorine. Signal may be broadened. Coupled to F-2 and F-4.
~118SingletC≡NCharacteristic chemical shift for a nitrile carbon. Typically a weak signal.
~112Doublet of Doublets (dd)C-5Coupled to both F-2 (³J_CF) and F-4 (²J_CF).
~105Doublet (d)C-1The quaternary carbon attached to the CH₂CN group. Coupled to the fluorine at C-2 (²J_CF).
~25Singlet-CH₂CNAliphatic carbon signal in the expected upfield region.
¹⁹F NMR Data Interpretation

¹⁹F NMR is exceptionally informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5][6][7]

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Interpretation
~ -110 to -120Doublet of Doublets (dd)F (at C-2)The two fluorine atoms are in different chemical environments and will appear as separate signals. Each will be split by the adjacent aromatic protons.
~ -115 to -125Doublet of Doublets (dd)F (at C-4)The precise chemical shifts are sensitive to the solvent and the electronic effects of the other substituents on the ring.[6][8]

Visualization: General NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Magnet Transfer->Insert Lock_Tune_Shim Lock, Tune & Shim Insert->Lock_Tune_Shim Pulse Apply RF Pulse Sequence Lock_Tune_Shim->Pulse Detect Detect FID Signal Pulse->Detect FT Fourier Transform Detect->FT Correction Phase & Baseline Correction FT->Correction Integrate Integration & Peak Picking Correction->Integrate Spectrum Final NMR Spectrum Integrate->Spectrum

Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern provides valuable structural clues, akin to a molecular puzzle.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system which provides separation and purification.

  • Ionization: In the EI source, the gaseous sample molecules are bombarded with a beam of 70 eV electrons. This high energy is a standard that ensures fragmentation patterns are consistent and comparable across different instruments. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺˙).

  • Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A quadrupole mass analyzer is commonly used, which filters ions based on their m/z ratio, allowing only ions of a specific mass-to-charge to reach the detector at any given time.

  • Detection: The ions strike a detector, which generates an electrical signal proportional to the number of ions. The instrument scans a range of m/z values to generate the mass spectrum.

Data Interpretation

The molecular formula C₈H₄ClF₂N has a monoisotopic mass of 186.9995 Da.

  • Molecular Ion (M⁺˙): The most crucial piece of information is the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the molecular ion will appear as a pair of peaks:

    • M⁺˙ at m/z ≈ 187 (containing ³⁵Cl)

    • M+2 at m/z ≈ 189 (containing ³⁷Cl) The intensity ratio of these peaks will be approximately 3:1, which is a definitive signature for the presence of a single chlorine atom in the molecule.[9] A strong molecular ion peak is expected due to the stability of the aromatic ring.[10][11]

  • Key Fragmentation Pathways: The excess energy imparted during ionization causes the molecular ion to fragment. The most likely fragmentation patterns are governed by the formation of stable ions and neutral radicals.

m/z (for ³⁵Cl)Proposed FragmentRationale and Interpretation
152[M - Cl]⁺Loss of a chlorine radical is a very common fragmentation pathway for chlorinated aromatic compounds.[9]
147[M - CH₂CN]⁺Cleavage of the benzylic C-C bond to lose the cyanomethylene radical, resulting in the stable 3-chloro-2,4-difluorophenyl cation.
127[M - Cl - CN]⁺Subsequent loss of a cyanide radical from the [M-Cl]⁺ fragment.

Visualization: EI-MS Process and Fragmentation

MS_Workflow cluster_ms Mass Spectrometer Ion_Source Ionization Source (EI) Analyzer Mass Analyzer (Quadrupole) Ion_Source->Analyzer Accelerate Ions Detector Detector Analyzer->Detector Filter by m/z M_ion [M]⁺˙ (m/z 187, 189) Detector->M_ion Molecule C₈H₄ClF₂N Molecule->Ion_Source Sample Intro Frag1 [M-Cl]⁺ (m/z 152) M_ion->Frag1 - •Cl Frag2 [M-CH₂CN]⁺ (m/z 147) M_ion->Frag2 - •CH₂CN

Caption: Schematic of the EI-MS process and key fragmentations.

Conclusion

The synergistic application of IR, multinuclear NMR, and MS provides an unambiguous structural confirmation of this compound. IR spectroscopy rapidly confirms the presence of key functional groups, particularly the characteristic nitrile stretch. High-resolution NMR spectroscopy provides the definitive connectivity map, with ¹H, ¹³C, and ¹⁹F spectra offering complementary and interlocking pieces of the structural puzzle. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers further structural validation through predictable fragmentation patterns. Together, these techniques form the cornerstone of chemical analysis, ensuring the identity and purity of critical molecules in the scientific discovery pipeline.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a chlorine atom, and a reactive nitrile group attached to a benzylic carbon, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the key chemical transformations of this molecule, offering insights into the underlying principles and practical experimental guidance for its effective utilization in the laboratory. The presence of multiple reactive sites allows for a range of synthetic manipulations, making it a valuable precursor for the synthesis of complex molecular architectures, including quinolinecarboxylic acid derivatives known for their antimicrobial properties.[1][2][3]

Core Reactivity Analysis: A Multifaceted Synthetic Hub

The reactivity of this compound can be dissected into three primary domains, each offering a unique set of synthetic opportunities:

  • Nucleophilic Aromatic Substitution (SNAr) at the Aryl Ring: The electron-deficient nature of the benzene ring, exacerbated by the fluorine and chlorine substituents, makes it susceptible to attack by nucleophiles.

  • Transformations of the Nitrile Group: The cyano moiety can undergo a variety of classical nitrile reactions, including hydrolysis, reduction, and addition of organometallic reagents.

  • Functionalization of the Benzylic Position: The methylene group adjacent to the aromatic ring is activated for radical and oxidative transformations.

This guide will explore each of these reactivity domains in detail, providing mechanistic insights and actionable experimental protocols.

I. Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of two fluorine atoms and one chlorine atom on the benzene ring opens up possibilities for nucleophilic aromatic substitution. The fluorine atoms, being more electronegative and better leaving groups in SNAr reactions on electron-deficient rings, are the more likely sites for substitution. The chlorine atom is generally less reactive in this context.

A. Amination Reactions

The introduction of nitrogen-based nucleophiles is a crucial step in the synthesis of many biologically active compounds. The reaction of this compound with amines is expected to proceed via a classic SNAr mechanism.

Diagram 1: Proposed Workflow for SNAr Amination

SNAr_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Start This compound + Amine (e.g., Piperidine) Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Start->Solvent Dissolve Base Base (e.g., K2CO3, Et3N) Solvent->Base Add Base Temperature Elevated Temperature (e.g., 80-120 °C) Base->Temperature Heat Quench Quench with Water Temperature->Quench After Reaction Completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Product Purify->Product Isolate Product

Caption: Workflow for the nucleophilic aromatic substitution of an amine.

Experimental Protocol: Synthesis of 2-(3-Chloro-2-fluoro-4-(piperidin-1-yl)phenyl)acetonitrile

  • Materials:

    • This compound

    • Piperidine

    • Potassium Carbonate (K₂CO₃)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DMSO, add piperidine (1.2 eq) and K₂CO₃ (2.0 eq).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Causality: The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the amine. The excess of K₂CO₃ acts as a base to neutralize the HF formed during the reaction, driving the equilibrium towards the product. Elevated temperatures are necessary to overcome the activation energy of the reaction.

II. Transformations of the Nitrile Group

The nitrile functionality is a versatile handle for a wide range of chemical transformations.

A. Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation, often employed in the synthesis of pharmaceuticals. This can be achieved under either acidic or basic conditions.

Diagram 2: Nitrile Hydrolysis Pathway

Nitrile_Hydrolysis Nitrile This compound Acid_Hydrolysis Acidic Hydrolysis (e.g., H2SO4, H2O, Heat) Nitrile->Acid_Hydrolysis Base_Hydrolysis Basic Hydrolysis (e.g., NaOH, H2O, Heat) Nitrile->Base_Hydrolysis Carboxylic_Acid 3-Chloro-2,4-difluorophenylacetic acid Acid_Hydrolysis->Carboxylic_Acid Base_Hydrolysis->Carboxylic_Acid Followed by Acidification

Caption: Pathways for the hydrolysis of the nitrile group.

Experimental Protocol: Synthesis of 3-Chloro-2,4-difluorophenylacetic acid

  • Materials:

    • This compound

    • Sulfuric Acid (H₂SO₄), concentrated

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Carefully add a 1:1 mixture of concentrated H₂SO₄ and water.

    • Heat the mixture to reflux (approximately 120-140 °C) for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry to yield 3-Chloro-2,4-difluorophenylacetic acid.

  • Trustworthiness: The progress of the reaction can be monitored by the disappearance of the characteristic nitrile stretch (around 2230 cm⁻¹) in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹).

B. Reduction to Primary Amine

The reduction of the nitrile group provides access to primary amines, which are important intermediates in drug discovery.

Experimental Protocol: Synthesis of 2-(3-Chloro-2,4-difluorophenyl)ethan-1-amine

  • Materials:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 15% Sodium Hydroxide solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Filter the resulting precipitate and wash with THF.

    • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Expertise & Experience: The Fieser workup described in the protocol is a reliable method for quenching LiAlH₄ reactions and results in a granular precipitate that is easily filtered.

III. Functionalization of the Benzylic Position

The benzylic protons of this compound are activated by the adjacent aromatic ring and can be abstracted under radical conditions or oxidized.[4]

A. Benzylic Bromination

Benzylic bromination introduces a bromine atom at the benzylic position, which can then be displaced by a variety of nucleophiles. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions.[5][6][7]

Table 1: Conditions for Benzylic Bromination

ReagentInitiatorSolventTemperatureExpected Product
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄ or AcetonitrileReflux2-Bromo-2-(3-chloro-2,4-difluorophenyl)acetonitrile

Experimental Protocol: Synthesis of 2-Bromo-2-(3-chloro-2,4-difluorophenyl)acetonitrile

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon Tetrachloride (CCl₄)

  • Procedure:

    • A mixture of this compound (1.0 eq), NBS (1.1 eq), and a catalytic amount of AIBN in CCl₄ is heated to reflux.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product, which can be purified by crystallization or chromatography.

  • Authoritative Grounding: The use of NBS for benzylic bromination is a well-established method that proceeds via a free-radical chain mechanism.[5] The benzylic radical intermediate is stabilized by resonance with the aromatic ring.[4]

B. Benzylic Oxidation

Oxidation of the benzylic position can lead to the formation of a ketone. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically used for this purpose.[4][8]

Experimental Protocol: Synthesis of (3-Chloro-2,4-difluorophenyl)(cyano)methanone

  • Materials:

    • This compound

    • Potassium Permanganate (KMnO₄)

    • Sodium Carbonate (Na₂CO₃)

    • Water

  • Procedure:

    • A mixture of this compound (1.0 eq) and Na₂CO₃ (2.0 eq) in water is heated to reflux.

    • A solution of KMnO₄ (3.0 eq) in water is added portion-wise over a period of 1-2 hours.

    • After the addition is complete, the mixture is refluxed for an additional 4-6 hours.

    • The hot solution is filtered to remove manganese dioxide.

    • The filtrate is cooled and acidified with concentrated HCl to precipitate the product.

    • The product is collected by filtration, washed with cold water, and dried.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), Benzylic protons (singlet, ~3.8-4.2 ppm)
¹³C NMR Aromatic carbons (multiple signals, ~110-160 ppm, with C-F couplings), Nitrile carbon (~115-120 ppm), Benzylic carbon (~20-30 ppm)
IR C≡N stretch (~2230-2250 cm⁻¹), C-F stretch (~1100-1300 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹)
Mass Spec Molecular ion peak (M⁺) with characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in ~3:1 ratio)

Note: Actual chemical shifts and coupling constants may vary depending on the solvent and instrument used.[9][10][11][12][13]

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. By understanding the interplay of its different reactive sites—the activated aromatic ring, the versatile nitrile group, and the reactive benzylic position—researchers can strategically design and execute synthetic routes to a wide array of complex and valuable molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration and application of this important synthetic intermediate.

References

A Technical Guide to the Solubility of 3-Chloro-2,4-difluorophenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Process Chemistry

3-Chloro-2,4-difluorophenylacetonitrile (CAS No. 886761-67-7) is a halogenated aromatic nitrile that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The efficiency of synthesizing, purifying, and formulating active pharmaceutical ingredients (APIs) and other fine chemicals is profoundly dependent on the solubility of their intermediates. Understanding the solubility of this compound in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates the choice of reaction media, dictates crystallization and purification strategies, and ultimately impacts process yield, purity, and economic viability.

This guide provides an in-depth analysis of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the theoretical frameworks used to predict and model its behavior in different solvent systems.

Foundational Principles: What Governs Solubility?

The solubility of a solid compound in a liquid solvent is the result of a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is governed by the principle "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[1] For this compound, the key molecular features influencing its solubility are:

  • High Polarity: The presence of the electron-withdrawing nitrile group (-C≡N) and the electronegative chlorine and fluorine atoms creates a significant molecular dipole moment.

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

  • Van der Waals Forces: The aromatic ring contributes to London dispersion forces.

A solvent's ability to dissolve this compound depends on its capacity to overcome the solute-solute interactions within the crystal lattice and form energetically favorable solute-solvent interactions.[2] Polar solvents are therefore expected to be more effective than nonpolar ones.[3][4]

Experimental Determination: The Gold Standard Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[5][6] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Protocol: Equilibrium Solubility Determination
  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure saturation is achieved and maintained.[5][7]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator. Agitate the slurries for a predetermined period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached.[7][8] Constant temperature is critical, as solubility is temperature-dependent.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to permit the sedimentation of the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. To ensure no solid particles are transferred, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Analysis: Accurately dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Verification: The pH of the suspension should be checked at the beginning and end of the experiment to ensure the compound's properties have not altered the medium.[5] The solid phase should also be analyzed (e.g., by XRPD) to confirm that no polymorphic transformation occurred during the experiment.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis P1 Add excess solute to known volume of solvent E1 Seal and agitate at constant temperature (24-72 hours) P1->E1 Establish slurry S1 Allow solid to sediment E1->S1 Reach equilibrium S2 Withdraw supernatant via filtered syringe S1->S2 Isolate saturated solution A1 Dilute aliquot S2->A1 Prepare for analysis A2 Quantify concentration (e.g., HPLC) A1->A2 Measure solubility

Solvent Selection and Predicted Solubility Profile

While specific experimental data for this compound is not broadly published, a qualitative and semi-quantitative solubility profile can be predicted based on its molecular structure and the properties of common organic solvents. The principle of "like dissolves like" provides a strong foundation for solvent screening.[1][3]

Solvent ClassExample SolventsPolarityKey InteractionsPredicted Solubility
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighDipole-DipoleHigh
Polar Protic Methanol, Ethanol, IsopropanolHighDipole-Dipole, Hydrogen Bonding (Acceptor)High to Medium
Nonpolar Aromatic Toluene, XyleneLowπ-π Stacking, Van der WaalsLow to Medium
Nonpolar Aliphatic Heptane, Hexane, CyclohexaneVery LowVan der WaalsVery Low

Discussion:

  • Polar Aprotic Solvents are expected to be excellent solvents. Their strong dipole moments can effectively interact with the polar C-Cl, C-F, and C≡N bonds of the solute.

  • Polar Protic Solvents , like alcohols, are also predicted to be good solvents. While the solute cannot donate a hydrogen bond, its nitrile nitrogen can accept one from the solvent, contributing to solvation.[4]

  • Nonpolar Solvents are anticipated to be poor choices. The energy required to break the strong solute-solute interactions in the crystal lattice is not sufficiently compensated by the weak van der Waals forces formed with nonpolar solvent molecules.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Predicted Outcome Solute This compound (Polar, H-Bond Acceptor) PolarAprotic Polar Aprotic (e.g., Acetone, MeCN) Solute->PolarAprotic Strong Dipole-Dipole PolarProtic Polar Protic (e.g., Methanol, EtOH) Solute->PolarProtic Dipole-Dipole & H-Bonding Nonpolar Nonpolar (e.g., Toluene, Heptane) Solute->Nonpolar Weak Interactions HighSol High Solubility PolarAprotic->HighSol PolarProtic->HighSol LowSol Low Solubility Nonpolar->LowSol

Advanced Topic: Thermodynamic Modeling

For process optimization and scale-up, it is often necessary to predict solubility at various temperatures or in mixed solvent systems. Thermodynamic models are powerful tools for correlating and sometimes predicting this solid-liquid equilibrium (SLE) data.[9][10]

Commonly used models include:

  • Apelblat Equation: A semi-empirical model that is widely used to correlate the effect of temperature on solubility.

  • NRTL (Non-Random Two-Liquid) Model: An activity coefficient model that can describe the behavior of non-ideal mixtures and is applicable to multicomponent systems.[11][12]

  • UNIQUAC (Universal Quasi-Chemical Activity Coefficient) Model: Another activity coefficient model based on the concept of local compositions, useful for a wide range of chemical systems.

These models are fitted with experimental data (e.g., from shake-flask experiments at different temperatures) to determine binary interaction parameters. Once parameterized, the models can be used to interpolate and cautiously extrapolate solubility data, reducing the experimental burden required for process design.[11][13]

Conclusion

The solubility of this compound is a critical parameter for its effective use in chemical synthesis. Its polar nature dictates a strong preference for polar solvents, particularly polar aprotic solvents like acetonitrile and acetone. While theoretical predictions provide an excellent starting point for solvent screening, precise quantitative data must be obtained through rigorous experimental methods like the shake-flask technique. For advanced process development, the integration of this experimental data with thermodynamic models like NRTL or UNIQUAC can provide a comprehensive understanding of the solid-liquid equilibrium, enabling efficient and robust process design and optimization.

References

A-Z Guide to Fluorinated Phenylacetonitriles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into the phenylacetonitrile scaffold represents a powerful tactic in modern drug discovery. This guide provides an in-depth technical analysis of the multifaceted roles that fluorinated phenylacetonitriles play in medicinal chemistry. We will explore the profound impact of fluorine substitution on the physicochemical properties, metabolic stability, and target-binding interactions of these molecules. Through an examination of synthetic strategies, detailed case studies, and experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will elucidate how the unique properties of fluorine can be leveraged to design safer and more efficacious therapeutic agents.

Introduction: The Strategic Value of Fluorine and the Phenylacetonitrile Core

The phenylacetonitrile motif is a key structural component in numerous pharmaceuticals, valued for its synthetic versatility and its ability to engage in various biological interactions.[1][2] The nitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often fitting into narrow, sterically congested active sites.[3][4]

When combined with fluorine, the most electronegative element, the resulting fluorinated phenylacetonitrile scaffold gains a host of advantageous properties.[5][6] The introduction of fluorine can dramatically alter a molecule's electronic profile, pKa, lipophilicity, and metabolic pathways.[7][8] These modifications are not merely incremental; they can be transformative, turning a lead compound with poor pharmacokinetic properties into a viable drug candidate.[9][10] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the element's significant role in drug design.[10][11]

This guide will deconstruct the core principles behind the successful application of fluorinated phenylacetonitriles in medicinal chemistry, providing both theoretical grounding and practical insights.

The Impact of Fluorine on Physicochemical Properties

The substitution of hydrogen with fluorine instigates a cascade of changes in a molecule's fundamental properties. Understanding these shifts is critical for rational drug design.

Modulation of Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[12] For instance, fluorine substitution on an aromatic ring can lower the pKa of benzylic protons, making them more acidic.[13] This increased acidity can be a crucial factor in enzyme-inhibitor interactions. Conversely, placing fluorine near a basic amine will decrease its basicity.[5][14] This modulation of pKa can enhance a drug's bioavailability by improving its ability to permeate cellular membranes.[7]

Tuning Lipophilicity for Optimal Bioavailability

Lipophilicity, often measured as logP, is a critical parameter for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While the introduction of a single fluorine atom can increase lipophilicity, the effect is complex and highly dependent on the molecular context.[15][16] Strategic fluorination can be used to fine-tune a molecule's lipophilicity to achieve the delicate balance required for both membrane permeability and aqueous solubility.[5][11] For example, the addition of a trifluoromethyl group can significantly increase lipophilicity, which may enhance penetration into the central nervous system.[17]

Enhancing Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen (C-H) bond.[5][18] By replacing metabolically labile hydrogens with fluorine, chemists can block sites of oxidative metabolism, thereby prolonging the drug's half-life and improving its oral bioavailability.[8]

PropertyEffect of Fluorine SubstitutionRationale
pKa Lowers the pKa of nearby acidic protons and basic groups.[5][12]Strong inductive electron-withdrawing effect of fluorine.[17]
Lipophilicity (logP) Generally increases, but is context-dependent.[15]Fluorine is more lipophilic than hydrogen.[16]
Metabolic Stability Significantly increases.[19]The C-F bond is stronger than the C-H bond and resistant to CYP450 oxidation.[5][18]
Binding Affinity Can increase through novel interactions.[5][6]Fluorine can participate in hydrogen bonds and dipole-dipole interactions.[3]

Synthetic Strategies for Fluorinated Phenylacetonitriles

The synthesis of fluorinated phenylacetonitriles can be approached in several ways, primarily categorized as either early-stage or late-stage fluorination.

Early-Stage Fluorination: Building from Fluorinated Precursors

This strategy involves using commercially available fluorinated starting materials, such as fluorinated benzyl halides or benzaldehydes, and subsequently introducing the nitrile group. A common method is the nucleophilic substitution of a fluorinated benzyl halide with a cyanide salt.[20][21]

Example Protocol: Synthesis of 4-Fluorophenylacetonitrile [20]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluorobenzyl chloride (1 eq.), sodium cyanide (1.2 eq.), and a suitable solvent such as acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure 4-fluorophenylacetonitrile.[22]

Late-Stage Fluorination: Introducing Fluorine at the End of a Synthesis

Late-stage fluorination is a powerful strategy that allows for the introduction of fluorine into a complex molecule at a late step in the synthetic sequence.[23][24] This approach is particularly valuable for creating diverse analogs for structure-activity relationship (SAR) studies and for the synthesis of 18F-labeled compounds for positron emission tomography (PET) imaging.[25][26]

Recent advances have led to the development of methods for the direct C-H fluorination of aromatic and benzylic positions.[13] For example, palladium-catalyzed electrophilic aromatic C-H fluorination has emerged as a promising technique.[23]

Diagram: Synthetic Approaches to Fluorinated Phenylacetonitriles

G cluster_0 Early-Stage Fluorination cluster_1 Late-Stage Fluorination Fluorinated Benzyl Halide Fluorinated Benzyl Halide Product_Early Fluorinated Phenylacetonitrile Fluorinated Benzyl Halide->Product_Early Nucleophilic Substitution NaCN NaCN NaCN->Product_Early Phenylacetonitrile Phenylacetonitrile Product_Late Fluorinated Phenylacetonitrile Phenylacetonitrile->Product_Late C-H Fluorination Fluorinating Reagent Fluorinating Reagent Fluorinating Reagent->Product_Late

Caption: Comparison of early-stage and late-stage fluorination strategies.

Case Studies: Fluorinated Phenylacetonitriles in Drug Discovery

The theoretical benefits of fluorination are best illustrated through real-world examples.

Anastrazole: An Aromatase Inhibitor for Breast Cancer Treatment

Anastrazole (Arimidex®) is a potent and selective non-steroidal aromatase inhibitor used in the treatment of estrogen-receptor-positive breast cancer.[3] Its structure features a phenylacetonitrile core where the nitrile group is on a quaternary carbon, which prevents metabolic release of cyanide.[3] While anastrazole itself is not fluorinated, its development and the understanding of the role of the α-aryl acetonitrile moiety have paved the way for fluorinated analogs in other therapeutic areas.[3]

Letrozole: A Phenylacetonitrile-Derived Aromatase Inhibitor

Letrozole (Femara®) is another potent non-steroidal aromatase inhibitor. Its structure contains a bis(4-cyanophenyl)methyl moiety. The electron-withdrawing nature of the two nitrile groups is crucial for its inhibitory activity. The development of such compounds highlights the importance of the electronic properties of the phenylacetonitrile core, which can be further fine-tuned by fluorine substitution.

Emerging Applications

The 4-fluorophenylacetonitrile scaffold is a key intermediate in the synthesis of various modern pharmaceuticals.[14] It is used in the creation of novel compounds with anti-inflammatory and anti-influenza activity.[22] For example, it serves as a starting material for benzylbenzo[d]thiazole sulfonamides, which have shown promise as anti-inflammatory agents.[22]

Experimental Protocols

To provide a practical context, this section outlines a standard protocol for evaluating a key property of fluorinated compounds.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for assessing the susceptibility of a compound to metabolism by CYP450 enzymes.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., a fluorinated phenylacetonitrile derivative) in a suitable organic solvent like DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer solution (pH 7.4).

    • Prepare a solution of NADPH (cofactor for CYP450 enzymes).

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Stop the reaction in each aliquot by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the resulting line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Diagram: Workflow for Microsomal Stability Assay

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate at 37C Incubate at 37C Prepare Reagents->Incubate at 37C Add NADPH Add NADPH Incubate at 37C->Add NADPH Time Points Time Points Quench Reaction Quench Reaction Time Points->Quench Reaction 0, 5, 15, 30, 60 min LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

References

The Modern Alchemist's Guide: Discovery and Synthesis of Novel Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of Halogenated Aromatics in Modern Chemistry

The incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of modern chemical synthesis, profoundly influencing the fields of medicinal chemistry, materials science, and agrochemicals. Halogenation imparts unique physicochemical properties, modulating lipophilicity, metabolic stability, and binding interactions of molecules, thereby making it a critical tool in the rational design of new chemical entities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, navigating the intricate landscape of discovering and synthesizing novel halogenated aromatic compounds. We will delve into the causality behind experimental choices, from classical methodologies to the latest catalytic and photochemical innovations, providing a robust framework for both conceptual understanding and practical application.

Chapter 1: Strategies for the Discovery of Novel Halogenated Scaffolds

The journey to a new halogenated molecule begins not in the flask, but in the strategic planning of its discovery. Modern approaches have evolved beyond serendipity, embracing both computational and experimental strategies to identify promising candidates with desired properties.

Rational Design and Computational Chemistry

In silico techniques have revolutionized the initial phases of discovery. By modeling the interactions between a target protein and a potential drug molecule, chemists can predict how the introduction of a halogen atom at a specific position on an aromatic ring might enhance binding affinity. For instance, a strategically placed chlorine or bromine atom can form a halogen bond—a favorable non-covalent interaction with a Lewis basic site on a biological target—significantly improving potency. Computational tools allow for the virtual screening of vast libraries of compounds, prioritizing those with the highest predicted activity for synthesis.

High-Throughput and Fragment-Based Screening

Experimental screening remains a powerful engine for discovery. High-throughput screening (HTS) allows for the rapid testing of thousands of diverse compounds against a biological target. Fragment-based drug discovery (FBDD) takes a more nuanced approach, screening smaller, low-complexity molecules ("fragments"). Once a halogenated aromatic fragment shows binding, it can be elaborated into a more potent, drug-like molecule.

Chapter 2: The Synthetic Chemist's Toolkit: A Guide to Modern Aromatic Halogenation

The synthesis of aryl halides is a mature field, yet one that continues to see remarkable innovation. The choice of method is dictated by factors such as the desired regioselectivity, the electronic nature of the substrate, and functional group tolerance.[1][2]

Electrophilic Aromatic Halogenation: The Classics and Their Modern Refinements

Electrophilic aromatic substitution (EAS) is the archetypal method for introducing halogens to electron-rich aromatic rings.[3][4]

  • Chlorination and Bromination: These reactions typically employ the elemental halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlBr₃.[4][5] The catalyst polarizes the halogen-halogen bond, generating a potent electrophile that is attacked by the aromatic π-system.[4][6] For less reactive, electron-deficient arenes, harsher conditions may be necessary.[7][8] Modern advancements often focus on milder and more selective reagents, such as N-halosuccinimides (NCS for chlorination, NBS for bromination), which can be activated by catalytic amounts of Brønsted or Lewis acids.[9]

  • Iodination: Direct iodination with I₂ is often a reversible and endothermic process.[4] Consequently, an oxidizing agent, such as nitric acid or hydrogen peroxide, is required to generate a more powerful electrophilic iodine species ("I+").[3][6]

  • Fluorination: Direct fluorination with F₂ gas is highly exothermic and difficult to control.[4] Therefore, electrophilic fluorinating reagents, such as Selectfluor® (N-chloromethyl-N'-fluorotriethylenediamine bis(tetrafluoroborate)), are now the standard for introducing fluorine atoms onto aromatic rings in a controlled manner.[6]

Electrophilic_Halogenation_Mechanism

The Rise of Catalysis: Palladium, Copper, and Photoredox in C-H Halogenation

While classical methods are effective, they often lack the regioselectivity required for complex molecules. Modern transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct and selective halogenation of aromatic C-H bonds.[10]

  • Palladium-Catalyzed Halogenation: Palladium catalysis is a cornerstone of modern organic synthesis.[11] In the context of C-H halogenation, a directing group on the substrate coordinates to the palladium center, bringing the catalyst into proximity with a specific C-H bond (often at the ortho position).[12][13] This leads to the formation of a palladacycle intermediate, which can then be intercepted by an electrophilic halogen source (like NCS or NBS) to afford the halogenated product with high regioselectivity.[11][12] These reactions offer a level of control that is often unattainable with traditional electrophilic substitution.[12]

  • Copper-Catalyzed Halogenation: Copper catalysts, being more economical and earth-abundant than palladium, have gained significant traction.[14] They can mediate the halogenation of arenes, heteroarenes, and phenols, often using simple halide salts as the halogen source.[14][15] The mechanisms can vary, but often involve copper in different oxidation states to facilitate the C-H activation and C-X bond formation steps.[14]

  • Photoredox Catalysis: In the last decade, photoredox catalysis has emerged as a powerful tool for chemical synthesis under mild conditions.[16] Visible light is used to excite a photocatalyst, which can then initiate radical-based halogenation pathways.[16][17] This approach is particularly useful for activating substrates that are challenging for traditional methods and can enable unique reaction pathways.[16][18][19]

Catalytic_Cycle

Sandmeyer and Related Diazonium Chemistry: A Workhorse for Specific Regioselectivity

The Sandmeyer reaction is a classic yet highly reliable method for introducing a halogen at a specific position on an aromatic ring.[1][20][21][22] The process begins with the diazotization of a primary aromatic amine to form a diazonium salt.[1][20][21][22] This intermediate is then treated with a copper(I) halide (CuCl, CuBr, or KI) to yield the corresponding aryl halide.[1][20][21][22] The key advantage of the Sandmeyer reaction is that the position of the halogen is predetermined by the position of the amine group on the starting material, offering excellent regiochemical control.[23]

Chapter 3: Synthesis in Practice: A Step-by-Step Protocol

To bridge theory and practice, this section provides a detailed protocol for a modern, palladium-catalyzed C-H chlorination reaction.

Protocol: Palladium-Catalyzed Ortho-Chlorination of 2-Phenylpyridine

Objective: To selectively chlorinate the ortho C-H bond of the phenyl ring in 2-phenylpyridine using a palladium catalyst and N-chlorosuccinimide (NCS) as the chlorine source.[11]

Materials:

  • 2-Phenylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-Chlorosuccinimide (NCS)

  • Acetic acid (AcOH), glacial

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the flame-dried Schlenk flask, add 2-phenylpyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NCS (1.2 mmol).

  • Solvent Addition: Under a nitrogen atmosphere, add glacial acetic acid (5 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (20 mL) and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ (30 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(2-chlorophenyl)pyridine.

Causality:

  • Why Pd(OAc)₂? Palladium(II) acetate is a common and effective palladium precursor for C-H activation catalysis.

  • Why a Directing Group? The pyridine nitrogen acts as a directing group, coordinating to the palladium and facilitating the selective activation of the nearby ortho C-H bond on the phenyl ring.[11]

  • Why NCS? N-chlorosuccinimide serves as a mild and effective electrophilic chlorine source that is compatible with the catalytic cycle.[12]

  • Why Acetic Acid? Acetic acid is a suitable solvent for this transformation and can also act as a proton shuttle in the C-H activation step.

Chapter 4: Characterization and Quality Control of Halogenated Aromatics

The unambiguous characterization of newly synthesized compounds is critical. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of the target molecule.

Technique Purpose Key Observables for Halogenated Aromatics
NMR Spectroscopy Structural elucidation and purity assessment.[24]¹H NMR: Characteristic shifts in aromatic protons adjacent to the halogen. ¹³C NMR: Direct observation of the C-X bond, with the chemical shift dependent on the halogen. ¹⁹F NMR: Essential for fluorinated compounds, providing distinct signals for each fluorine environment.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.[24][25]Isotope Patterns: Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) give highly characteristic isotopic patterns in the mass spectrum, confirming their presence.
Gas/Liquid Chromatography (GC/LC) Purity assessment and separation of isomers.[25][26][27]A single peak in a chromatogram (GC or LC) indicates a pure compound.[25] Coupled with MS (GC-MS or LC-MS), it provides both retention time and mass data.[24]
Infrared (IR) Spectroscopy Identification of functional groups.C-X stretching frequencies can sometimes be observed in the fingerprint region.

Conclusion and Future Outlook

The synthesis of halogenated aromatic compounds has been propelled forward by remarkable advances in catalytic C-H functionalization and photoredox chemistry.[14][16] These modern methods provide chemists with unprecedented control over regioselectivity and substrate scope, enabling the construction of increasingly complex molecules. The future will likely see the development of even more efficient and sustainable catalytic systems, perhaps leveraging earth-abundant metals and environmentally benign reaction conditions. As our understanding of the subtle roles that halogens play in molecular interactions continues to grow, the demand for innovative synthetic strategies to access novel halogenated aromatics will undoubtedly intensify, ensuring this remains a vibrant and essential area of chemical research.

References

Methodological & Application

Practical Synthetic Route to 3-Chloro-2,4-difluorophenylacetonitrile: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed and practical synthetic pathway to 3-Chloro-2,4-difluorophenylacetonitrile, a key building block in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers, scientists, and professionals in the field, emphasizing safety, efficiency, and reproducibility. This document offers a choice of two robust synthetic routes, starting from commercially available precursors, and provides in-depth procedural details grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The unique substitution pattern of the phenyl ring, featuring both chloro and fluoro groups, imparts specific electronic and lipophilic properties that can enhance the pharmacological profile of a target compound. The nitrile functionality serves as a versatile handle for further chemical transformations, allowing for its incorporation into diverse molecular scaffolds.

Choosing a Synthetic Pathway

Two primary synthetic routes to this compound are presented in this guide, each with its own set of advantages.

Route A: The Sandmeyer Reaction Pathway

This classic and reliable route builds the target molecule from 3-chloro-2,4-difluoroaniline. The key transformation is the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a nitrile.[1][2] This pathway is particularly advantageous when the corresponding aniline is readily available or can be synthesized in high purity.

Route B: The Benzyl Halide Cyanation Pathway

This two-step route commences with the side-chain halogenation of 3-chloro-2,4-difluorotoluene, followed by a nucleophilic substitution with a cyanide salt. This approach is often favored for its directness and can be highly efficient, provided that the initial benzylic halogenation is performed with good selectivity.[3][4]

The choice between these routes will depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Both routes are scalable and have been designed to yield the final product in high purity.

Route A: Sandmeyer Reaction Pathway

This three-step synthesis begins with the chlorination of 2,4-difluoronitrobenzene, followed by reduction of the nitro group and subsequent Sandmeyer cyanation.

Diagram of the Sandmeyer Reaction Pathway

Sandmeyer_Reaction_Pathway start 2,4-Difluoronitrobenzene step1 Step 1: Chlorination (Cl2, Lewis Acid) start->step1 intermediate1 3-Chloro-2,4-difluoronitrobenzene step1->intermediate1 step2 Step 2: Reduction (H2, Pd/C) intermediate1->step2 intermediate2 3-Chloro-2,4-difluoroaniline step2->intermediate2 step3 Step 3: Sandmeyer Cyanation (NaNO2, HCl, CuCN) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for Route A, proceeding via chlorination, reduction, and a final Sandmeyer reaction.

Step 1: Synthesis of 3-Chloro-2,4-difluoronitrobenzene

Principle: This step involves the electrophilic aromatic substitution of 2,4-difluoronitrobenzene. The nitro group is a meta-director, and the fluorine atoms are ortho, para-directors. The regioselectivity is controlled by the directing effects of the substituents, leading to chlorination at the 3-position.

Protocol:

  • To a stirred solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as dichloromehane or neat, add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃, 0.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Bubble chlorine gas (1.1 eq) through the solution at a slow and steady rate, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-chloro-2,4-difluoronitrobenzene, which can be purified by vacuum distillation or recrystallization.

Step 2: Synthesis of 3-Chloro-2,4-difluoroaniline

Principle: The nitro group of 3-chloro-2,4-difluoronitrobenzene is reduced to an amino group via catalytic hydrogenation.[5][6] Palladium on carbon is an efficient catalyst for this transformation.

Protocol:

  • In a high-pressure hydrogenation vessel, dissolve 3-chloro-2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by TLC or GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-chloro-2,4-difluoroaniline.

Step 3: Synthesis of this compound via Sandmeyer Reaction

Principle: The Sandmeyer reaction converts the amino group of 3-chloro-2,4-difluoroaniline into a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by copper(I) cyanide.[1][7]

Protocol:

  • Diazotization:

    • Prepare a solution of 3-chloro-2,4-difluoroaniline (1.0 eq) in aqueous hydrochloric acid (3 eq) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water and heat to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, heat the mixture at 80-90 °C for 1 hour.

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or vacuum distillation to afford this compound.

Route B: Benzyl Halide Cyanation Pathway

This two-step route provides a more direct synthesis from 3-chloro-2,4-difluorotoluene.

Diagram of the Benzyl Halide Cyanation Pathway

Benzyl_Halide_Cyanation_Pathway start 3-Chloro-2,4-difluorotoluene step1 Step 1: Side-Chain Bromination (NBS, Radical Initiator) start->step1 intermediate 3-Chloro-2,4-difluorobenzyl bromide step1->intermediate step2 Step 2: Nucleophilic Cyanation (NaCN or KCN) intermediate->step2 product This compound step2->product

References

Application and Synthetic Utility of 3-Chloro-2,4-difluorophenylacetonitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Executive Summary

3-Chloro-2,4-difluorophenylacetonitrile is a halogenated aromatic nitrile that holds potential as a versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its trifunctional nature, featuring a nitrile group, a chlorine atom, and two fluorine atoms on a phenyl ring, offers multiple reaction sites for constructing complex molecular architectures. This application note aims to provide a detailed overview of the potential synthetic applications of this compound in drug discovery and development, based on established chemical principles and analogous transformations reported in medicinal chemistry literature. While a specific, named API synthesized directly from this compound (CAS No: 1159186-98-7) is not prominently documented in publicly accessible records, this guide will extrapolate its utility by examining common and powerful synthetic transformations relevant to API synthesis.

Introduction: The Strategic Importance of Halogenated Phenylacetonitriles in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and chlorine, into API scaffolds is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can serve as a key interaction point or a leaving group for further synthetic modifications. The phenylacetonitrile moiety itself is a precursor to a wide array of functional groups, most notably the bioisosterically important tetrazole ring.

This compound combines these features, making it a theoretically valuable starting material for the synthesis of novel therapeutic agents. This document will explore its potential synthetic pathways, focusing on transformations of the nitrile group and leveraging the electronic effects of the halogen substituents.

Key Synthetic Transformations and Potential Pharmaceutical Applications

The primary reactive center of this compound in the context of API synthesis is the nitrile group. This group can be readily converted into several functionalities that are prevalent in pharmaceutical compounds.

Conversion to 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole: A Gateway to Bioactive Scaffolds

The [2+3] cycloaddition of a nitrile with an azide to form a tetrazole is a cornerstone reaction in medicinal chemistry. The tetrazole ring is a common bioisostere for the carboxylic acid group, often leading to improved metabolic stability and oral bioavailability.

Rationale: The conversion of the nitrile to a tetrazole introduces a highly functionalized, metabolically stable acidic group. This transformation is crucial for creating compounds that can mimic carboxylic acids in biological systems, for example, in angiotensin II receptor blockers or other enzyme inhibitors. The use of a catalyst like nano-TiCl4.SiO2 can enhance reaction rates and facilitate purification.[1]

Experimental Protocol: Synthesis of 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole

Objective: To convert this compound to its corresponding tetrazole derivative.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Triethylamine hydrochloride or another suitable amine salt

  • Toluene or N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add sodium azide (1.5 - 3.0 eq) and triethylamine hydrochloride (1.5 - 3.0 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3 to protonate the tetrazole.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole.

Expected Outcome: A white to off-white solid.

Table 1: Representative Reaction Conditions for Tetrazole Synthesis

ParameterConditionRationale
Solvent Toluene, DMFHigh boiling point allows for necessary reaction temperature.
Azide Source Sodium AzideCommon, commercially available azide source.
Catalyst/Additive Triethylamine HClActs as a proton source and can improve reaction kinetics.
Temperature 110-120 °CSufficient thermal energy to promote the cycloaddition.
Work-up AcidificationProtonation of the tetrazole ring for extraction.

Logical Workflow for Tetrazole Synthesis

G A This compound B NaN3, Et3N.HCl Toluene, Reflux A->B C Reaction Mixture B->C D Acidic Work-up (HCl) C->D E Extraction (EtOAc) D->E F Purification E->F G 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole F->G

Caption: Synthetic workflow for the preparation of the tetrazole derivative.

Further Synthetic Elaborations and Potential API Scaffolds

The resulting 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole is a valuable intermediate for further synthetic modifications. The tetrazole ring can be N-alkylated or N-arylated to introduce additional diversity and modulate the compound's properties.

Diagram of Potential API Scaffolds

G cluster_0 Core Intermediate cluster_1 Potential API Scaffolds A 5-(3-Chloro-2,4-difluorophenyl)-1H-tetrazole B N-Alkylated Tetrazole Derivatives (e.g., for Angiotensin II Receptor Blockers) A->B C Coupling to Heterocyclic Cores (e.g., for Kinase Inhibitors) A->C D Modification of the Phenyl Ring (e.g., Suzuki or Buchwald-Hartwig Coupling) A->D

Caption: Potential synthetic pathways from the core tetrazole intermediate.

Conclusion and Future Perspectives

While a direct and documented synthesis of a marketed API from this compound remains to be identified in the public domain, its chemical structure strongly suggests its utility as a valuable building block in drug discovery. The straightforward conversion of the nitrile to a tetrazole, a well-respected carboxylic acid bioisostere, opens up numerous possibilities for the synthesis of novel compounds with potential therapeutic applications. Researchers and drug development professionals are encouraged to consider this versatile intermediate in their synthetic strategies, particularly for targets where a halogenated phenyltetrazole moiety is desired. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is warranted and could lead to the discovery of new and effective therapeutic agents.

References

Application Notes & Protocols: Synthesis of Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Synthesis

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global public health. The World Health Organization (WHO) has identified families of bacteria that pose the greatest danger, for which therapeutic options are critically limited[1][2][3]. The overuse and misuse of existing antibiotics have accelerated the emergence of multidrug-resistant (MDR) pathogens, rendering many first-line treatments ineffective[1][2]. This situation has created an urgent and unmet medical need, compelling the scientific community to discover and develop new classes of antibacterial agents that operate via novel mechanisms of action or circumvent existing resistance pathways[1][4][5].

Synthetic chemistry is the cornerstone of this endeavor. While natural products have historically been a rich source of antibiotics, modern synthetic strategies offer unparalleled advantages in terms of scalability, modularity, and the ability to systematically optimize compounds to enhance potency, selectivity, and pharmacokinetic properties[6][7]. This guide provides an in-depth exploration of key synthetic methodologies for creating potential antibacterial agents, focusing on the rationale behind strategic chemical choices and providing detailed, field-proven protocols.

Strategic Approaches to Antibacterial Synthesis

The journey from a molecular concept to a viable antibacterial candidate is a multi-stage process. The initial synthetic strategy is critical and is broadly guided by the desired mechanism of action and the target bacterial species.

G cluster_0 Discovery & Design cluster_1 Synthetic Chemistry cluster_2 Biological Evaluation Target_ID Target Identification (e.g., Cell Wall, Ribosome) Lead_Gen Lead Generation (Screening, Design) Target_ID->Lead_Gen Informs SAR_Study Structure-Activity Relationship (SAR) Lead_Gen->SAR_Study Provides Hits Synthesis Chemical Synthesis & Optimization SAR_Study->Synthesis Guides Optimization Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Testing (MIC, MBC) Purification->In_Vitro Provides Pure Compounds In_Vitro->SAR_Study Feedback Loop In_Vivo In Vivo Models (Efficacy, Toxicity) In_Vitro->In_Vivo

Caption: High-level workflow for antibacterial drug discovery.

Synthesis of Novel Heterocyclic Scaffolds: The Quinolone Core

Quinolones are a major class of fully synthetic antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5] Chemical modifications to the core quinolone structure have yielded multiple generations of drugs with improved spectrum and potency.[8] The N-1, C-6, and C-7 positions are particularly crucial for modulating activity.[8][9]

Causality in Quinolone Synthesis: The classical Gould-Jacobs reaction is a foundational method for constructing the 4-quinolone core. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a thermal cyclization. The choice of aniline derivative directly determines the substituents on the benzene portion of the quinolone ring, while the subsequent N-alkylation and nucleophilic aromatic substitution at C-7 are key steps for installing groups that enhance potency and target spectrum. For instance, a fluorine atom at C-6 significantly increases gyrase inhibition, and a piperazine ring at C-7 improves activity against Gram-negative bacteria.[9][10]

G Aniline Aniline Derivative Intermediate Acrylate Intermediate Aniline->Intermediate DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclization Thermal Cyclization (e.g., Dowtherm A) Intermediate->Cyclization Quinolone_Ester Ethyl 4-oxo-quinoline -3-carboxylate Cyclization->Quinolone_Ester Hydrolysis Ester Hydrolysis Quinolone_Ester->Hydrolysis Quinolone_Acid Quinolone Core (Nalidixic Acid type) Hydrolysis->Quinolone_Acid

Caption: Simplified workflow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of a 7-(Piperazin-1-yl)quinolone-3-carboxylic Acid Analogue

This protocol outlines a multi-step synthesis adapted from established methodologies for creating fluoroquinolone analogues.[11][12]

Step 1: Synthesis of Ethyl 2-(3-chloro-4-fluoroanilino)acrylate

  • To a round-bottom flask, add 3-chloro-4-fluoroaniline (1 eq.).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Cool the reaction mixture to room temperature. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude product from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to 250-260 °C for 30 minutes. A precipitate will form as the cyclization proceeds.

  • Cool the mixture to room temperature and add hexane to dilute the solvent.

  • Filter the solid precipitate, wash thoroughly with hexane, and dry under vacuum to yield the quinolone ester.

Step 3: Nucleophilic Aromatic Substitution with Piperazine

  • In a sealed vessel, suspend the quinolone ester from Step 2 (1 eq.) in pyridine or DMSO.

  • Add anhydrous piperazine (3-4 eq.). The excess piperazine acts as both the nucleophile and the base.

  • Heat the mixture to 120-140 °C for 4-6 hours. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into cold water. The product will precipitate.

  • Filter the solid, wash with water, and dry. Recrystallization from ethanol may be necessary for purification.

Step 4: Hydrolysis to the Final Carboxylic Acid

  • Suspend the product from Step 3 in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution in an ice bath and acidify to pH ~7 using 1M HCl. The zwitterionic product will precipitate.

  • Filter the solid, wash with cold water and then ethanol, and dry under vacuum.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Modular Synthesis via Click Chemistry: Triazole-Based Agents

Click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful strategy in drug discovery.[13][14] Its reliability, high yield, and mild reaction conditions make it ideal for generating large libraries of compounds from molecular building blocks.[13] This modularity allows for the rapid synthesis of diverse structures by combining various azide and alkyne precursors, facilitating efficient exploration of structure-activity relationships.[15][16] The resulting 1,2,3-triazole core acts as a stable and biocompatible linker, connecting different pharmacophores to create hybrid molecules with potential multi-target activity.[13]

Causality in CuAAC Synthesis: The effectiveness of CuAAC lies in its bio-orthogonality; the azide and alkyne functional groups are largely unreactive under biological conditions, ensuring the reaction proceeds with high specificity. The copper(I) catalyst is crucial for activating the terminal alkyne, allowing for a concerted cycloaddition with the azide to selectively form the 1,4-disubstituted triazole regioisomer.[13] This high degree of control is essential for creating structurally defined compounds for biological testing.

G Azide R1-N3 (Azide Precursor) Catalyst Copper (I) Catalyst (e.g., CuSO4/Na-Ascorbate) Azide->Catalyst Reacts with Alkyne R2-C≡CH (Alkyne Precursor) Alkyne->Catalyst Reacts with Triazole 1,4-disubstituted 1,2,3-Triazole Product Catalyst->Triazole Forms Solvent Solvent (e.g., tBuOH/H2O) Solvent->Catalyst

Caption: Core components of a CuAAC "Click" reaction.

Protocol 2: Synthesis of a Benzyl-Triazole-Phenylacetamide Derivative

This protocol describes a general procedure for synthesizing a 1,2,3-triazole-containing compound using CuAAC.

Materials:

  • Benzyl azide (1 eq.)

  • N-propargyl-2-phenylacetamide (1 eq.)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq.)

  • Sodium ascorbate (0.1 eq.)

  • tert-Butanol and Water (1:1 solvent mixture)

Procedure:

  • In a vial, dissolve N-propargyl-2-phenylacetamide (alkyne) and benzyl azide in the t-butanol/water (1:1) solvent mixture.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change (e.g., to yellow-green) may be observed.

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete when a precipitate of the triazole product forms.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • Upon completion, dilute the reaction mixture with water.

  • Filter the solid product, wash with water, and then with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Biological Evaluation: Determining Antibacterial Activity

Once synthesized and purified, the novel compounds must be evaluated for their biological activity. The primary in vitro assay is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 3: Microdilution Method for MIC Determination

  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls on each plate.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Data Presentation: SAR and MIC Summary

Systematic modification of a lead compound allows for the elucidation of its Structure-Activity Relationship (SAR).[4][18][19] The data are best summarized in a table for clear comparison.

Table 1: Example SAR and MIC Data for Synthesized Quinolone Analogues

Compound IDR1 (at N-1)R7 (at C-7)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
QA-01 CyclopropylPiperazinyl1.00.5
QA-02 EthylPiperazinyl4.02.0
QA-03 Cyclopropyl4-Methylpiperazinyl0.50.5
QA-04 Cyclopropyl3-Aminopyrrolidinyl0.251.0
Vancomycin --1.0>64
Ciprofloxacin --0.50.25

This is hypothetical data for illustrative purposes.

The data in Table 1 illustrates that a cyclopropyl group at N-1 (QA-01 vs. QA-02) is generally preferred for potent activity. Furthermore, modifications to the C-7 substituent (QA-03, QA-04) can fine-tune the activity spectrum and potency against different bacterial species.[9]

Conclusion

The synthesis of potential antibacterial agents is a dynamic and critical field in medicinal chemistry. Strategic approaches, whether through the optimization of known scaffolds like quinolones or the modular assembly of novel structures via click chemistry, are essential for generating new drug candidates. The protocols and principles outlined in this guide emphasize the importance of a rational, causality-driven approach to synthesis, where each chemical step is designed to probe and enhance biological activity. By integrating robust synthetic methods with systematic biological evaluation, researchers can continue to innovate and address the profound challenge of antimicrobial resistance.

References

Application Note: Leveraging 3-Chloro-2,4-difluorophenylacetonitrile for the Synthesis of Potent Janus Kinase (JAK) Inhibitors for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: 3-Chloro-2,4-difluorophenylacetonitrile is a key starting material for the synthesis of advanced heterocyclic compounds targeting signal transduction pathways implicated in inflammatory diseases. Its specific substitution pattern—an electron-withdrawing nitrile group ortho to a fluorine atom and meta to a chlorine—provides a versatile chemical handle for constructing complex molecular scaffolds. This document outlines the strategic application of this intermediate in the development of potent Janus Kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune and inflammatory conditions such as rheumatoid arthritis and psoriasis.[1][2] The core of this strategy involves the synthesis of a pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in kinase inhibitor design.[3][4]

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors that drive immune responses.[1][5] Dysregulation of this pathway is a hallmark of many inflammatory disorders.[2][6] Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling, making them valuable therapeutic agents.[7][8]

Part 1: Mechanistic Rationale - Targeting the JAK-STAT Pathway

The JAK family consists of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[1][5] Upon cytokine binding, JAKs are activated and phosphorylate STAT proteins.[1] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.[9][10] Inhibiting JAKs blocks this entire cascade, leading to a broad anti-inflammatory effect.

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (Synthesized Compound) Inhibitor->JAK Inhibition Gene Inflammatory Gene Transcription DNA->Gene 6. Gene Activation

Part 2: Synthetic Protocol - From Intermediate to Inhibitor Scaffold

This section details a representative, multi-step synthesis to construct a pyrazolo[1,5-a]pyrimidine core, a common scaffold for JAK inhibitors, starting from this compound. This protocol is a composite based on general methods described in medicinal chemistry literature and patents.[11][12][13]

Experimental Workflow Diagram

Synthesis_Workflow A 1. Starting Material 3-Chloro-2,4-difluoro- phenylacetonitrile B 2. Amidrazone Formation (Intermediate I) A->B Hydrazine Hydrate, Ethanol, Reflux C 3. Pyrazole Annulation (Intermediate II) B->C Ethyl 2-cyano-3- ethoxyacrylate, Acetic Acid D 4. Pyrimidine Ring Closure (Final Scaffold) C->D Formamide, 180°C

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(3-Chloro-2,4-difluorophenyl)acetimidohydrazide (Intermediate I)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 53.3 mmol) and ethanol (100 mL).

  • Reagent Addition: Add hydrazine hydrate (5.3 g, 106.6 mmol, 2.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add distilled water (100 mL) to the residue, resulting in the precipitation of a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield the amidrazone intermediate as a white solid.

Step 2: Synthesis of 5-Amino-3-((3-chloro-2,4-difluorophenyl)methyl)-1H-pyrazole-4-carbonitrile (Intermediate II)

  • Setup: In a 250 mL round-bottom flask, dissolve the amidrazone from Step 1 (assuming quantitative yield, 53.3 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (10.0 g, 59.1 mmol, 1.1 equiv.) to the solution.

  • Reaction: Heat the mixture to 100 °C and stir for 4 hours. Monitor by TLC (Eluent: 70% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice-water (400 mL) with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol. Dry under vacuum to yield the aminopyrazole intermediate.

Step 3: Synthesis of 3-((3-Chloro-2,4-difluorophenyl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Final Scaffold)

  • Setup: Place the aminopyrazole from Step 2 (assuming quantitative yield, 53.3 mmol) in a 100 mL round-bottom flask.

  • Reagent Addition: Add formamide (50 mL).

  • Reaction: Heat the mixture to 180 °C in an oil bath and maintain for 5 hours. The reaction should become a clear solution before a new solid precipitates.

  • Work-up: Cool the mixture to room temperature. Add water (100 mL) and stir for 30 minutes.

  • Isolation: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from ethanol or by column chromatography on silica gel (Eluent: 5% Methanol in Dichloromethane) to afford the final pyrazolo[1,5-a]pyrimidine scaffold.

Part 3: Biological Evaluation Protocols

The anti-inflammatory potential of the synthesized compounds is evaluated through a tiered screening approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.

Protocol 1: In Vitro Biochemical Kinase Assay (JAK1/2/3, TYK2)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified JAK isoforms.[7][14] A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[15]

  • Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; biotinylated peptide substrate (e.g., a peptide derived from STAT1); ATP; assay buffer; Europium-labeled anti-phosphotyrosine antibody; Streptavidin-Allophycocyanin (SA-APC); test compound stock solutions (in DMSO).

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO (e.g., from 10 mM to 1 nM). b. In a 384-well assay plate, add 5 µL of assay buffer containing the specific JAK enzyme. c. Add 100 nL of the diluted test compound. Incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration). e. Allow the reaction to proceed for 60 minutes at 30°C.[16] f. Stop the reaction by adding 10 µL of stop/detection buffer containing EDTA, Eu-labeled antibody, and SA-APC. g. Incubate for 40-60 minutes at room temperature to allow detection reagents to bind.[15]

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Calculate the ratio of the emission at 665 nm (APC) to 620 nm (Europium).

  • Analysis: Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cell-Based Phospho-STAT (p-STAT) Assay

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line, confirming the compound's ability to block the JAK-STAT pathway in intact cells.[9][17]

  • Cell Line: Use a cytokine-dependent cell line, such as TF-1 cells (human erythroleukemia), which express various cytokine receptors.[10]

  • Procedure: a. Seed TF-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well and starve in a low-serum medium for 4-6 hours. b. Treat the cells with serial dilutions of the test compound for 1-2 hours. c. Stimulate the cells with a cytokine, such as Interleukin-6 (IL-6) or Interferon-gamma (IFN-γ), at its EC80 concentration for 15-30 minutes to induce STAT phosphorylation. d. Fix, permeabilize, and stain the cells using a phospho-specific antibody for the target STAT protein (e.g., anti-p-STAT3 Tyr705) conjugated to a fluorophore.

  • Data Acquisition: Analyze the cells using a flow cytometer or a high-content imaging system to quantify the median fluorescence intensity (MFI) of the p-STAT signal.

  • Analysis: Normalize the MFI of treated cells to the stimulated and unstimulated controls. Plot the percentage of inhibition against the logarithm of compound concentration to calculate the cellular IC50 value.

Part 4: Data Interpretation and Summary

The goal is to identify compounds with potent and, ideally, selective inhibition of specific JAK isoforms. High selectivity can be advantageous in minimizing off-target effects.[8] For example, selective JAK1 inhibition is often sought for inflammatory diseases, while JAK2 inhibition is relevant in myeloproliferative neoplasms.[7]

Compound IDTarget ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)p-STAT3 Cell IC50 (nM)
Example-01 Pyrazolo[1,5-a]pyrimidine1525045
Ref-Cmpd-A (Tofacitinib)1.22025
Ref-Cmpd-B (Ruxolitinib)3.32.8150

Data shown are representative and for illustrative purposes only. Ref-Cmpd = Reference Compound.

A successful compound derived from this compound would exhibit low nanomolar potency in both biochemical and cellular assays. The selectivity profile (e.g., JAK1 vs. JAK2) will guide its potential therapeutic application. Further studies would involve assessing pharmacokinetic properties and in vivo efficacy in animal models of inflammation.

References

Synthesis of heterocyclic compounds from 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Strategic Synthesis of Heterocyclic Scaffolds from 3-Chloro-2,4-difluorophenylacetonitrile

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of diverse heterocyclic compounds utilizing this compound as a versatile starting material. This fluorinated phenylacetonitrile derivative is a valuable building block in medicinal chemistry, offering a strategic entry point to novel pharmacophores. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, step-by-step methodologies for synthesizing key heterocyclic systems, including pyrazoles and pyridines. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction: The Strategic Value of this compound

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties.[2][4] this compound emerges as a particularly strategic precursor for several reasons:

  • Activated Methylene Group: The methylene (-CH2-) group is positioned between an electron-withdrawing phenyl ring and a nitrile group, rendering its protons acidic. This allows for facile deprotonation and subsequent reaction with a wide range of electrophiles, initiating cyclization pathways.

  • Versatile Nitrile Functionality: The nitrile group is a synthetic linchpin, capable of participating in cycloadditions, condensations, and transformations into other functional groups like amines or carboxylic acids.

  • Polysubstituted Aromatic Ring: The chloro and fluoro substituents on the phenyl ring provide steric and electronic influence on reactions and serve as potential handles for further functionalization through cross-coupling reactions.

This guide will focus on leveraging the reactivity of the activated methylene and nitrile groups to construct high-value heterocyclic cores.

General Synthetic Workflow

The synthetic strategies detailed herein primarily rely on the reaction of the activated methylene group of this compound with suitable reagents to form an intermediate that subsequently undergoes intramolecular cyclization.

G A This compound B Activation of Methylene Group (Base-mediated Deprotonation) A->B C Reaction with Dinucleophile or Electrophile B->C D Open-Chain Intermediate C->D E Intramolecular Cyclization D->E G Aromatization / Tautomerization (if necessary) E->G F Heterocyclic Product (e.g., Pyrazole, Pyridine) G->F

Caption: Generalized workflow for heterocycle synthesis.

Synthesis of 5-Amino-3-(3-chloro-2,4-difluorophenyl)-1H-pyrazoles

The synthesis of aminopyrazoles is a common objective due to their prevalence in bioactive molecules. The classical and highly reliable Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[5] In this protocol, we adapt this strategy by first forming a β-ketonitrile, which serves as the 1,3-dielectrophile equivalent for cyclization with hydrazine.

Mechanistic Rationale

The synthesis proceeds in two key stages. First, the carbanion generated from this compound undergoes a Claisen condensation with an ester (e.g., ethyl acetate) to form a β-ketonitrile. This intermediate contains the requisite 1,3-dielectrophilic character. The second stage involves the cyclocondensation with hydrazine.[6][7] The more nucleophilic nitrogen of the hydrazine initially attacks the ketone carbonyl, followed by intramolecular attack of the second nitrogen onto the nitrile carbon, leading to the pyrazole ring after dehydration and tautomerization.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation A Phenylacetonitrile + Base (e.g., NaH) B Carbanion Intermediate A->B Deprotonation D β-Ketonitrile (3-oxo-2-phenylpropanenitrile) B->D Acylation C Ethyl Acetate (Acylating Agent) E β-Ketonitrile G Condensation & Intramolecular Cyclization E->G F Hydrazine Hydrate (H2N-NH2·H2O) F->G H 5-Aminopyrazole Product G->H Dehydration/ Tautomerization

Caption: Mechanistic pathway for aminopyrazole synthesis.

Detailed Experimental Protocol

Protocol 3.2.1: Synthesis of 3-(3-Chloro-2,4-difluorophenyl)-3-oxopropanenitrile

  • Reagent Preparation: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous toluene (100 mL).

  • Reaction Initiation: To the stirred suspension, add a solution of this compound (9.4 g, 50 mmol) and ethyl acetate (5.3 g, 60 mmol) in anhydrous toluene (20 mL) dropwise over 30 minutes at room temperature.

    • Causality Note: Sodium hydride is a strong, non-nucleophilic base ideal for generating the carbanion from the activated methylene group. Toluene is used as an inert solvent. An excess of the ester pushes the equilibrium towards the product.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acetonitrile is consumed.

  • Work-up and Isolation: Cool the mixture to 0 °C and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel, wash with brine (2 x 50 mL), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target β-ketonitrile.

Protocol 3.2.2: Synthesis of 5-Amino-3-(3-chloro-2,4-difluorophenyl)-1H-pyrazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 3-(3-Chloro-2,4-difluorophenyl)-3-oxopropanenitrile (from the previous step, ~10 mmol) in glacial acetic acid (30 mL).

  • Cyclization: Add hydrazine hydrate (1.0 g, ~20 mmol, 2 equivalents) to the solution.

    • Causality Note: Acetic acid serves as both a solvent and a catalyst for the condensation reaction. A slight excess of hydrazine ensures complete conversion of the ketonitrile.

  • Reaction Completion: Heat the mixture to reflux (approx. 118 °C) for 2-3 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL). The product will often precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford the pure aminopyrazole.

Compound Starting Material Key Reagents Typical Yield Characterization Notes (Expected)
β-Ketonitrile This compoundNaH, Ethyl Acetate70-85%¹H NMR: Signal for -CH₂- group (~4.0 ppm), aromatic protons. IR: Strong C≡N stretch (~2250 cm⁻¹), C=O stretch (~1720 cm⁻¹).
Aminopyrazole β-KetonitrileHydrazine Hydrate80-95%¹H NMR: Appearance of broad -NH₂ and -NH signals, disappearance of -CH₂- signal. MS: Correct M+ peak.

Synthesis of Substituted Pyridines

Substituted pyridines are ubiquitous in pharmaceuticals.[8] One established route involves the condensation of compounds containing active methylene groups.[9] Here, we outline a protocol based on a modified Chichibabin-type synthesis, reacting the starting nitrile with an α,β-unsaturated carbonyl compound in the presence of an ammonia source.

Mechanistic Rationale

This synthesis is a multi-component reaction. The base generates the carbanion from this compound, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (e.g., chalcone). The resulting intermediate then undergoes cyclization with an ammonia source (ammonium acetate), followed by oxidation/aromatization to furnish the highly substituted pyridine ring.

Detailed Experimental Protocol

Protocol 4.2.1: Synthesis of 4-(Aryl)-6-(3-chloro-2,4-difluorophenyl)-2-phenylnicotinonitrile

  • Reaction Setup: To a solution of this compound (4.7 g, 25 mmol), a chalcone derivative (e.g., (E)-1,3-diphenylprop-2-en-1-one, 5.2 g, 25 mmol), and ammonium acetate (19.3 g, 250 mmol) in glacial acetic acid (50 mL), add a catalytic amount of a palladium catalyst such as palladium acetate (if needed to facilitate aromatization).[10]

    • Causality Note: Acetic acid is the solvent of choice, and ammonium acetate serves as the nitrogen donor for the pyridine ring. The large excess drives the reaction forward. While many pyridine syntheses proceed thermally, a mild oxidant or catalyst can facilitate the final aromatization step.

  • Reaction: Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling, pour the reaction mixture into a beaker of ice-water (200 mL) with stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, then with a small amount of cold ethanol. Recrystallize the crude solid from a suitable solvent like ethanol or isopropanol to obtain the pure substituted pyridine.

Product Type Key Reagents Typical Yield Characterization Notes (Expected)
Polysubstituted Pyridine α,β-Unsaturated Ketone, Ammonium Acetate50-70%¹H NMR: Complex aromatic region showing signals for all three aryl rings. IR: C≡N stretch (~2220 cm⁻¹). MS: Correct M+ peak.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4-difluorophenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and improving overall yield and purity. We will focus on the most prevalent and reliable synthetic route: the Sandmeyer reaction, starting from 3-Chloro-2,4-difluoroaniline.

Overview of Synthetic Pathways

The primary route to this compound involves a two-step process starting from 3-Chloro-2,4-difluoroaniline. The first step is the formation of a diazonium salt, which is then subjected to a copper(I) cyanide-mediated cyanation in a classic Sandmeyer reaction. An alternative, though often less direct for this specific substrate, is the cyanation of a corresponding benzyl halide.

Synthesis_Overview cluster_sandmeyer Primary Route: Sandmeyer Reaction cluster_alternative Alternative Route A 3-Chloro-2,4-difluoroaniline B Aryl Diazonium Salt Intermediate A->B Diazotization (NaNO₂, aq. Acid, 0-5 °C) C This compound B->C Cyanation (Sandmeyer) (CuCN, 20-60 °C) D 3-Chloro-2,4-difluorotoluene E 3-Chloro-2,4-difluorobenzyl Halide D->E Benzylic Halogenation (e.g., NBS, Initiator) F This compound E->F Nucleophilic Substitution (e.g., NaCN, Solvent) Troubleshooting_Flowchart start Low Yield in Sandmeyer Cyanation check_diazotization Was the diazotization mixture dark/tarry? start->check_diazotization check_byproduct Major byproduct identified? check_diazotization->check_byproduct No temp_issue Likely diazonium salt decomposition. - Maintain 0-5 °C strictly. - Add NaNO₂ slowly. check_diazotization->temp_issue Yes phenol_byproduct Is the byproduct 3-Chloro-2,4-difluorophenol? check_byproduct->phenol_byproduct Yes deamination_byproduct Is the byproduct 1-Chloro-2,4-difluorobenzene? phenol_byproduct->deamination_byproduct No phenol_cause Decomposition due to high temp or prolonged reaction time. phenol_byproduct->phenol_cause Yes deamination_cause Reductive deamination. - Check CuCN activity. - Optimize cyanation temp (20-60 °C). - Neutralize excess acid before addition. deamination_byproduct->deamination_cause Yes end Consult further literature for uncommon side reactions. deamination_byproduct->end No

Technical Support Center: Purification of Crude 3-Chloro-2,4-difluorophenylacetonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Chloro-2,4-difluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is based on established chromatographic principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purification is critical as impurities can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API).[1][2]

Potential Sources of Impurities:

Impurities can arise from several stages of the manufacturing process:

  • Starting Materials: Residual starting materials or impurities within them can carry through the synthesis.

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar byproducts. For halogenated aromatic compounds, these can include positional isomers.[3][4]

  • Degradation Products: The target molecule may degrade under certain reaction or purification conditions.[2]

A thorough understanding of the synthetic route is crucial for anticipating potential impurities.

II. Troubleshooting Guide for Chromatographic Purification

This section addresses common issues encountered during the purification of this compound using column chromatography.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: I'm observing overlapping peaks or a single broad peak for my compound and its impurities during flash chromatography. How can I improve the resolution?

A: Poor separation is a frequent challenge and can be addressed by systematically optimizing your chromatographic conditions.

  • Solvent System Selection: The choice of eluent is paramount. For a moderately polar compound like this compound, a common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[5][6]

    • Pro-Tip: Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate to achieve good separation on a column.[7]

  • Gradient Elution: If an isocratic system (constant solvent composition) fails, a gradient elution can be highly effective.[8] Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This will help to first elute non-polar impurities, followed by your target compound, and finally, more polar impurities.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider alternative stationary phases:

    • Cyano (CN) Bonded Silica: This is a less polar alternative to bare silica in normal-phase chromatography and can offer different selectivity for halogenated compounds.[9][10]

    • Alumina: Available in neutral, acidic, or basic forms, alumina can be a good alternative if your compound is sensitive to the acidic nature of silica gel.[7][11]

Issue 2: The Compound is Unstable on the Silica Gel Column

Q: My compound seems to be degrading on the column, leading to low recovery and the appearance of new, unexpected spots on the TLC of my collected fractions. What can I do?

A: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[7]

  • Deactivating the Silica Gel: You can neutralize the acidic silanol groups on the silica surface.[8][11]

    • Protocol: Prepare a solvent system containing 1-3% triethylamine (TEA). Pack the column with silica gel and flush it with this solvent mixture. The TEA will neutralize the acidic sites. You can then proceed with your chosen eluent system.[8]

  • Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a bonded phase like cyano can prevent degradation.[7][11]

Issue 3: The Compound Elutes Too Quickly (at the Solvent Front) or Not at All

Q: My compound either comes off the column immediately with the solvent front, or it remains stuck at the top of the column. How do I get it to elute properly?

A: This indicates a significant mismatch between the polarity of your compound and the chosen mobile phase.

  • Compound at Solvent Front (Low Retention): This means your mobile phase is too polar.

    • Solution: Decrease the concentration of the polar solvent in your eluent mixture. For example, if you are using 20% ethyl acetate in hexane, try reducing it to 10% or 5%.

  • Compound Stuck on Column (High Retention): This suggests your mobile phase is not polar enough to move the compound.

    • Solution: Increase the concentration of the polar solvent.[7] If you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%. In some cases, for very polar compounds, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[7]

Troubleshooting Workflow Diagram

G cluster_separation Poor Separation cluster_stability Compound Instability cluster_retention Incorrect Retention cluster_fast Too Fast (Solvent Front) cluster_slow Too Slow (Stuck on Column) start Problem Encountered During Chromatography q_separation Are peaks overlapping? start->q_separation q_stability Is the compound degrading? start->q_stability q_retention Eluting too fast or not at all? start->q_retention a_solvent Optimize Solvent System (TLC Rf ~0.2-0.3) q_separation->a_solvent a_gradient Implement Gradient Elution a_solvent->a_gradient a_station Try Alternative Stationary Phase (CN, Alumina) a_gradient->a_station end_node Successful Purification a_station->end_node a_deactivate Deactivate Silica Gel with TEA q_stability->a_deactivate a_alt_phase Use Alumina or Bonded Phase a_deactivate->a_alt_phase a_alt_phase->end_node a_decrease_polar Decrease Mobile Phase Polarity q_retention->a_decrease_polar a_increase_polar Increase Mobile Phase Polarity q_retention->a_increase_polar a_decrease_polar->end_node a_increase_polar->end_node

Caption: A workflow diagram for troubleshooting common chromatography issues.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A1: A good starting point would be a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation by TLC.

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.[5]

Q3: How can I load my sample onto the column effectively?

A3: There are two primary methods for sample loading:

  • Wet Loading: Dissolve your crude sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[5]

  • Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is often preferred as it can lead to better band sharpness and improved separation.

Q4: I am using a reversed-phase column (e.g., C18). What should I consider?

A4: For reversed-phase chromatography, the principles are inverted. The stationary phase is non-polar (C18), and the mobile phase is polar (typically a mixture of water and acetonitrile or methanol).[12]

  • Retention: Polar compounds will elute first. To increase the retention of a moderately polar compound like this compound, you would increase the proportion of water in the mobile phase.[12]

  • Elution: To elute the compound faster, you would increase the proportion of the organic solvent (acetonitrile or methanol).

Q5: What analytical techniques can I use to assess the purity of my final product?

A5: Several techniques are essential for determining the purity of your isolated this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for quantifying purity and detecting trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.[13]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for assessing the presence of volatile impurities.[14]

IV. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography (Normal Phase)

  • Solvent System Selection: Using TLC, determine an appropriate solvent system that gives your target compound an Rf of approximately 0.2-0.3.

  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of your crude material), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pipette bulb or compressed air) to start the flow.

    • Collect fractions in test tubes.

    • If using a gradient, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation: Example Elution Gradient

Step Solvent A (Hexane) Solvent B (Ethyl Acetate) Column Volumes Purpose
195%5%2Equilibrate the column and elute very non-polar impurities.
295% -> 80%5% -> 20%10Gradually increase polarity to elute the target compound.
380%20%5Ensure complete elution of the target compound.
450%50%3"Flush" the column to remove highly polar impurities.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Chloro-2,4-difluorophenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Chloro-2,4-difluorophenylacetonitrile. This document is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on delivering practical, field-tested insights to optimize your reaction conditions, enhance yield, and ensure the purity of your final product.

I. Synthetic Strategy Overview

The most direct and widely employed route for the synthesis of this compound involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This SN2 reaction is favored for its generally high yields and straightforward procedure. An alternative, though potentially more complex, route is the Sandmeyer reaction, starting from 3-Chloro-2,4-difluoroaniline.

This guide will primarily focus on the optimization of the benzyl halide cyanation route, as the key precursor, 3-Chloro-2,4-difluorobenzyl bromide, is commercially available, offering a more direct path to the target molecule.

II. Troubleshooting Guide: The Cyanation Reaction

This section addresses specific issues that may arise during the synthesis of this compound from 3-Chloro-2,4-difluorobenzyl bromide.

Problem 1: Low or No Yield of the Desired Product

Probable Causes:

  • Poor Quality of Starting Materials: The presence of impurities in the 3-Chloro-2,4-difluorobenzyl bromide or the cyanide salt can significantly hinder the reaction.

  • Inactive Catalyst or Reagents: The cyanide salt may be old or have absorbed moisture, reducing its nucleophilicity.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at excessively high temperatures.

  • Inadequate Mixing: Poor mixing can lead to localized concentration gradients and an incomplete reaction.

Solutions & Explanations:

  • Verify Starting Material Purity:

    • 3-Chloro-2,4-difluorobenzyl bromide: Confirm its purity via NMR or GC-MS. If impurities are detected, consider purification by distillation under reduced pressure.

    • Cyanide Salt (NaCN or KCN): Use freshly opened, anhydrous sodium or potassium cyanide. It is advisable to grind the salt into a fine powder before use to increase its surface area.

  • Optimize Reaction Temperature:

    • Begin with a moderate temperature, typically in the range of 50-80 °C, when using polar aprotic solvents like DMSO or DMF.

    • Monitor the reaction progress by TLC or GC. If the reaction is sluggish, incrementally increase the temperature by 10 °C intervals.

  • Ensure Efficient Stirring:

    • Use a magnetic stirrer of appropriate size and a stir bar that provides vigorous agitation to ensure a homogenous reaction mixture.

Problem 2: Formation of Significant Byproducts

Probable Causes:

  • Isocyanide Formation: The cyanide ion is an ambident nucleophile and can attack the benzyl bromide with its nitrogen atom, leading to the formation of the isocyanide isomer. This is more prevalent when using silver cyanide (AgCN) or in protic solvents.[1]

  • Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to the formation of stilbene-type dimers.

  • Hydrolysis of the Nitrile: The presence of water, especially under acidic or basic conditions during workup, can lead to the hydrolysis of the desired nitrile to the corresponding carboxylic acid or amide.[1]

Solutions & Explanations:

  • Minimize Isocyanide Formation:

    • Choice of Cyanide Salt: Use ionic cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) over more covalent ones like silver cyanide.[1]

    • Solvent Selection: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents solvate the cation (Na⁺ or K⁺), leaving the carbon end of the cyanide anion more available for nucleophilic attack.[1]

  • Employ a Phase-Transfer Catalyst (PTC):

    • The use of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can significantly improve the reaction rate and selectivity. The PTC facilitates the transfer of the cyanide anion from the solid or aqueous phase to the organic phase where the benzyl bromide is dissolved.[1]

  • Control Reaction Basicity and Ensure Anhydrous Conditions:

    • Avoid overly basic conditions that could promote elimination.

    • Use anhydrous solvents and reagents to prevent hydrolysis of the nitrile product.

Experimental Protocol: Optimized Cyanation of 3-Chloro-2,4-difluorobenzyl bromide

Materials:

  • 3-Chloro-2,4-difluorobenzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 3-Chloro-2,4-difluorobenzyl bromide in anhydrous DMF, add sodium cyanide and tetrabutylammonium bromide.

  • Heat the reaction mixture to 60-70 °C.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most direct precursor is 3-Chloro-2,4-difluorobenzyl bromide (CAS 886501-15-1), which is commercially available.[2] Alternatively, one could synthesize this intermediate from 3-Chloro-2,4-difluorotoluene (CAS 118966-73-7) via radical bromination.[3]

Q2: Can I use a Sandmeyer reaction to synthesize this compound?

A2: Yes, a Sandmeyer reaction is a viable alternative.[4][5] This would involve the diazotization of 3-Chloro-2,4-difluoroaniline followed by a reaction with a copper(I) cyanide.[6] However, this route involves the handling of potentially unstable diazonium salts and may require more extensive optimization compared to the cyanation of the corresponding benzyl bromide.

Q3: How can I improve the solubility of the cyanide salt in the reaction mixture?

A3: The use of a polar aprotic solvent like DMSO or DMF is crucial for dissolving the cyanide salt to a reasonable extent. Additionally, a phase-transfer catalyst, as mentioned in the troubleshooting guide, can effectively transport the cyanide anion into the organic phase, overcoming solubility issues.[1]

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Cyanide Salts: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Benzyl Bromides: Benzyl bromides are lachrymators and skin irritants. Handle them with care in a fume hood.

  • Solvents: DMF and DMSO are skin-absorbable. Avoid direct contact.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and Gas Chromatography (GC) are excellent for tracking the disappearance of the starting material and the appearance of the product.

  • Product Characterization: The structure and purity of the final product, this compound, should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).

IV. Data Presentation & Visualizations

Table 1: Comparison of Cyanation Conditions
ParameterCondition A (Basic)Condition B (Optimized)Rationale for Optimization
Cyanide Source NaCNNaCNIonic cyanides favor nitrile formation.[1]
Solvent EthanolDMFPolar aprotic solvents enhance SN2 reaction rates.
Catalyst NoneTBAB (Phase-Transfer Catalyst)Improves solubility and transport of the cyanide anion.[1]
Temperature Reflux (78 °C)60-70 °CMilder conditions can reduce side reactions.
Typical Yield ModerateHighOptimization minimizes byproducts and drives the reaction to completion.

Diagram 1: Synthetic Workflow

G cluster_start Starting Material cluster_reaction Cyanation Reaction cluster_workup Workup & Purification cluster_product Final Product Start 3-Chloro-2,4-difluorobenzyl bromide Reaction NaCN, TBAB DMF, 60-70 °C Start->Reaction Nucleophilic Substitution Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography or Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Expected Outcome Start Low Yield of This compound Cause1 Impure Starting Materials Start->Cause1 Cause2 Suboptimal Conditions Start->Cause2 Cause3 Side Reactions Start->Cause3 Sol1 Verify Purity (NMR, GC-MS) Purify if necessary Cause1->Sol1 Sol2 Optimize Temperature Use Phase-Transfer Catalyst Ensure Vigorous Stirring Cause2->Sol2 Sol3 Use NaCN/KCN Use Polar Aprotic Solvent Ensure Anhydrous Conditions Cause3->Sol3 Outcome Improved Yield and Purity Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Troubleshooting flowchart for addressing low product yield.

V. References

  • BenchChem. Side reactions and byproduct formation in the cyanation of benzyl halides. --INVALID-LINK--

  • Chinese Chemical Society. Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. --INVALID-LINK--

  • Bayguzina, A. R., Gallyamova, L. I., Khalilov, L. M., & Khusnutdinov, R. I. (2019). A convenient synthesis of mono- and difluorobenzyl chlorides. Journal of Fluorine Chemistry, 226, 109346.

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33893-33917.

  • MDPI. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. --INVALID-LINK--

  • National Institutes of Health. Catalytic Cyanation of C–N Bonds with CO2/NH3. --INVALID-LINK--

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. --INVALID-LINK--

  • Wikipedia. Sandmeyer reaction. --INVALID-LINK--

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. --INVALID-LINK--

  • Google Patents. Method of producing mono- and difluoro benzyl chlorides. --INVALID-LINK--

  • BYJU'S. Sandmeyer Reaction Mechanism. --INVALID-LINK--

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. --INVALID-LINK--

  • ChemicalBook. 3,4-Difluorobenzyl chloride synthesis. --INVALID-LINK--

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. --INVALID-LINK--

  • Google Patents. Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O. --INVALID-LINK--

  • Google Patents. An improved production method and new intermediates of synthesis of elvitegravir. --INVALID-LINK--

  • Google Patents. Cyanation of aromatic halides. --INVALID-LINK--

  • This compound. --INVALID-LINK--

  • ChemicalBook. 3-CHLORO-2,4-DIFLUOROBENZYL BROMIDE. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Sandmeyer Reactions: Your Guide to Diazonium Salt Intermediates. --INVALID-LINK--

  • Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). --INVALID-LINK--

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. --INVALID-LINK--

  • Google Patents. Preparation method of 2,6-difluorobenzyl bromide. --INVALID-LINK--

  • PubChem. 3-Chloro-2,4-difluorotoluene. --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Chloro-4-Fluorobenzyl Cyanide in Modern Pharmaceutical Synthesis. --INVALID-LINK--

  • Google Patents. Preparation method of 4-chloro-2-fluorotoluene. --INVALID-LINK--

  • Google Patents. Method for producing 3-chloro-4-fluorobenzotrifluoride. --INVALID-LINK--

References

Troubleshooting low conversion rates in phenylacetonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Phenylacetonitrile (benzyl cyanide) is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] While several synthetic routes exist, the nucleophilic substitution of benzyl chloride with an alkali metal cyanide remains one of the most common and cost-effective methods.[1] However, achieving high conversion rates and purity can be challenging. This guide provides a systematic approach to troubleshooting common issues encountered during synthesis, particularly focusing on the widely used phase-transfer catalyzed reaction between benzyl chloride and sodium cyanide.

Part 1: Systematic Troubleshooting Guide for Low Conversion Rates

Low product yield is not a singular problem but a symptom of underlying issues in reagents, reaction conditions, or work-up procedures. This guide follows a logical flow to help you diagnose the root cause of poor conversion.

Workflow: Diagnosing Low Phenylacetonitrile Yield

The following diagram outlines a systematic process for identifying the source of low conversion rates in your synthesis.

TroubleshootingWorkflow start Start: Low Conversion Rate Observed reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Q: Are starting materials pure? (Benzyl Chloride, NaCN, Solvent) reagents->sub_reagents1 sub_reagents2 Q: Is the Phase-Transfer Catalyst (PTC) active? reagents->sub_reagents2 sub_reagents3 Q: Is stoichiometry correct? (Excess cyanide?) reagents->sub_reagents3 side_reactions Step 3: Analyze for Side Reactions conditions->side_reactions Conditions Correct sub_conditions1 Q: Is temperature controlled effectively? (Exotherms can cause side reactions) conditions->sub_conditions1 sub_conditions2 Q: Is mixing/agitation sufficient? (Crucial for phase-transfer) conditions->sub_conditions2 sub_conditions3 Q: Was the reaction run to completion? (Monitor with TLC/GC) conditions->sub_conditions3 workup Step 4: Evaluate Work-up & Purification side_reactions->workup Minimal Side Products sub_side1 Q: Is there a foul odor? (Suggests benzyl isocyanide) side_reactions->sub_side1 sub_side2 Q: Is benzyl alcohol or ether present? (SN1 competition) side_reactions->sub_side2 sub_side3 Q: Has the nitrile hydrolyzed? (Phenylacetamide/Phenylacetic acid) side_reactions->sub_side3 solution Solution Identified workup->solution Work-up Optimized sub_workup1 Q: Are there mechanical losses during phase separation? workup->sub_workup1 sub_workup2 Q: Is the product decomposing during distillation? (High temp or pressure) workup->sub_workup2

Caption: A step-by-step workflow for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common issues in a direct question-and-answer format.

Q1: My reaction mixture has a strong, unpleasant "burnt rubber" smell. What is it and how do I fix it?

A: This distinct odor is characteristic of benzyl isocyanide, a common side product formed during the reaction.[2] The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. While attack from the carbon is sterically and electronically favored to form the desired nitrile, a small fraction of the reaction may proceed through nitrogen attack to form the isocyanide isomer.

  • Causality: The formation of isocyanide is often promoted by certain solvents and reaction conditions.

  • Troubleshooting & Removal: This impurity must be removed as it can interfere with subsequent steps and has a potent odor. A standard method is to wash the crude organic layer with warm (60°C) 50% sulfuric acid.[3] The acidic conditions hydrolyze the isocyanide to phenylmethanamine, which is protonated and dissolves in the aqueous acid phase, while the desired phenylacetonitrile remains stable in the organic phase.

Q2: My crude NMR/GC-MS shows significant amounts of benzyl alcohol and/or benzyl ether. What causes this?

A: The presence of benzyl alcohol or ethers points to a competing SN1 (nucleophilic substitution, unimolecular) reaction pathway or hydrolysis of the starting material. The reaction of benzyl chloride with cyanide is predominantly an SN2 process.[4]

  • Causality:

    • SN1 Competition: If the reaction conditions allow for the formation of a stable benzyl carbocation (e.g., in highly polar, protic solvents), nucleophiles like water or the alcohol solvent can attack the carbocation, leading to benzyl alcohol or ethers.[4] This pathway becomes more significant if the cyanide concentration in the organic phase is too low.

    • Hydrolysis: Benzyl chloride can hydrolyze to benzyl alcohol if there is excessive water present, especially at elevated temperatures, before it has a chance to react with the cyanide ion.

  • Troubleshooting:

    • Ensure efficient phase transfer of the cyanide ion into the organic phase by using an effective Phase-Transfer Catalyst (PTC) like benzyltriethylammonium chloride.[5][6]

    • Avoid highly protic solvents if possible, or ensure the reaction is sufficiently fast to outcompete solvolysis. The use of a two-phase system (e.g., toluene/water) with a PTC is often optimal.

    • Maintain the lowest effective reaction temperature to minimize side reactions.

Q3: The reaction seems sluggish or stalls completely. What are the likely causes?

A: A stalled reaction is almost always due to an issue with one of the core components: the substrate, the nucleophile, or the catalyst.

  • Causality & Troubleshooting:

    • Poor Reagent Quality: Technical grade benzyl chloride can contain impurities that inhibit the reaction. It is recommended to use distilled benzyl chloride for consistent results.[3] Ensure the sodium cyanide is dry and of high purity.

    • Catalyst Deactivation: The phase-transfer catalyst is the engine of this reaction in a two-phase system. Ensure you are using the correct catalyst at the appropriate loading (typically 1-5 mol%). If the catalyst is old or has been improperly stored, it may have degraded.

    • Insufficient Mixing: In a phase-transfer system, the reaction occurs in the organic phase after the catalyst transports the cyanide ion.[6] Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating efficient ion exchange and transfer. Without adequate agitation, the reaction will be extremely slow.

Q4: My yield is high before distillation but very low after. Where is my product going?

A: Significant product loss during purification typically points to either mechanical issues or product decomposition.

  • Causality & Troubleshooting:

    • Incomplete Phase Separation: Phenylacetonitrile is slightly denser than water and can be lost if the organic layer is not carefully and completely separated during the initial work-up.[7] It is good practice to re-extract the aqueous layer with a fresh portion of solvent to recover any dissolved or emulsified product.

    • Decomposition on Distillation: Phenylacetonitrile is relatively stable, but prolonged heating at atmospheric pressure can cause decomposition or polymerization.[8] It is crucial to perform the final purification by vacuum distillation.[3] Ensure your vacuum is adequate to allow distillation at a moderate temperature (e.g., 115-120°C at 10 mm Hg).[3]

    • Hydrolysis during Work-up: If the work-up involves strongly acidic or basic conditions at elevated temperatures, the nitrile group can hydrolyze to form phenylacetamide or phenylacetic acid, which are higher boiling and would be lost in the distillation residue. Work-up procedures should be performed at or below room temperature.

Part 3: Optimized Protocols & Data

Protocol 1: Phenylacetonitrile Synthesis via Phase-Transfer Catalysis

This protocol is adapted from established procedures and emphasizes safety and high yield.[3][5]

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
Benzyl Chloride 126.58 126.5 g (115 mL) 1.00
Sodium Cyanide (NaCN) 49.01 65 g 1.33
Benzyltriethylammonium Chloride 227.77 11.4 g 0.05
Toluene - 250 mL -

| Water | - | 250 mL | - |

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge Reagents: Charge the flask with sodium cyanide (65 g), benzyltriethylammonium chloride (11.4 g), and water (250 mL). Begin vigorous stirring to dissolve the solids.

  • Prepare Substrate: In the addition funnel, prepare a solution of benzyl chloride (126.5 g) in toluene (250 mL).

  • Reaction: Heat the stirred aqueous mixture to 80-85°C. Begin the dropwise addition of the benzyl chloride solution over 90-120 minutes, maintaining vigorous stirring and a steady reflux. The reaction is exothermic; be prepared to control the temperature with a water bath if necessary.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or GC by taking small aliquots from the organic layer.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the entire mixture to a separatory funnel.

  • Phase Separation: Separate the lower aqueous layer. Caution: This layer contains unreacted sodium cyanide and is highly toxic. Treat with bleach (sodium hypochlorite) before disposal according to institutional guidelines.

  • Washing: Wash the organic layer sequentially with 150 mL of water, followed by 150 mL of saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure phenylacetonitrile. Collect the fraction boiling at approximately 115-120°C / 10 mmHg.[3] The expected yield is 80-90%.

Reaction Mechanism: SN2 Cyanation with Phase-Transfer Catalysis

The diagram below illustrates the key steps of the reaction, highlighting the role of the quaternary ammonium salt (Q⁺X⁻) as the phase-transfer catalyst.

SN2_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ + CN⁻ QX_aq Q⁺X⁻ (Catalyst) QCN_org Q⁺CN⁻ (Lipophilic Ion Pair) NaCN->QCN_org 2. Ion Exchange at Interface (CN⁻ for X⁻) QX_org Q⁺Cl⁻ QX_aq->QX_org 1. Catalyst crosses phase boundary NaX Na⁺ + X⁻ BnCl Benzyl Chloride (BnCl) Product Phenylacetonitrile (BnCN) QCN_org->QX_org 3. SN2 Reaction QX_org->QX_aq 4. Catalyst returns to repeat cycle

References

Removal of solvent from 3-Chloro-2,4-difluorophenylacetonitrile product

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of solvents from the 3-Chloro-2,4-difluorophenylacetonitrile product. The information herein is structured to address specific experimental issues through a troubleshooting and FAQ format, emphasizing the scientific principles behind each procedural choice.

Section 1: Foundational Knowledge & Initial Assessment

Effective solvent removal begins with a thorough understanding of the product's properties and the solvents used in its synthesis. This initial assessment is critical for selecting the appropriate purification strategy.

FAQ 1: What are the critical physical properties of this compound?

Understanding the physical characteristics of your target compound is the first step in designing a purification protocol. Key properties for this compound are summarized below. The compound is a solid at room temperature, which makes crystallization a viable and often preferred method for final purification.

PropertyValueSource
CAS Number 886761-67-7[1]
Molecular Formula C₈H₄ClF₂N[2]
Molecular Weight 187.57 g/mol [2]
Appearance White to off-white solid/crystalsN/A
Melting Point Data not widely published; requires experimental determination.N/A
Boiling Point High; likely >250 °C at atmospheric pressure. Will likely decompose before boiling.N/A
FAQ 2: Which common synthesis solvents are most challenging to remove from the product?

The synthesis of phenylacetonitrile derivatives often employs high-boiling point polar aprotic solvents to facilitate the reaction.[3][4] These solvents, while effective for synthesis, present significant challenges during product isolation.

  • Dimethylformamide (DMF): Boiling Point: 153 °C.[5] Its high boiling point makes removal by standard rotary evaporation difficult and energy-intensive.

  • Dimethyl Sulfoxide (DMSO): Boiling Point: 189 °C.[5] Even more challenging to remove than DMF due to its very high boiling point and ability to dissolve a wide range of compounds.

  • Toluene: Boiling Point: 111 °C.[6] While lower than DMF or DMSO, it can be persistent and may require vacuum distillation for complete removal from high-boiling products.

The primary challenge with these solvents is that the conditions required to remove them (high temperature and/or high vacuum) can potentially lead to the degradation of the target compound.

FAQ 3: How do I decide on the best solvent removal strategy?

The optimal strategy depends on the solvent's boiling point, the product's thermal stability, and the desired final purity. A general decision-making workflow can be visualized as follows.

G cluster_low_bp Low-Boiling Solvents (DCM, EtOAc, Ether) cluster_high_bp High-Boiling Solvents (DMF, DMSO) start Initial Crude Product in Reaction Solvent solvent_check Is the solvent high-boiling? (e.g., DMF, DMSO, Toluene) start->solvent_check rotovap_low Standard Rotary Evaporation solvent_check->rotovap_low No (BP < 120°C) thermal_check Is Product Thermally Stable? solvent_check->thermal_check Yes (BP > 120°C) product_check_low Is Product a Solid? rotovap_low->product_check_low crystallize_low Recrystallize from appropriate solvent product_check_low->crystallize_low Yes chromatography_low Purify via Chromatography product_check_low->chromatography_low No (Oil) final_product_low Pure Solid Product crystallize_low->final_product_low chromatography_low->final_product_low vac_distill High-Vacuum Distillation (to remove solvent) thermal_check->vac_distill Yes extraction Aqueous Extraction / Wash (to remove water-soluble solvent) thermal_check->extraction No / Unsure crystallization Anti-Solvent Crystallization vac_distill->crystallization Solvent Removed extraction->crystallization Solvent Partitioned final_product_high Pure Solid Product crystallization->final_product_high

Caption: Decision workflow for solvent removal.

Section 2: Troubleshooting Guide for Common Techniques

This section addresses specific problems encountered during the most common solvent removal procedures.

Rotary Evaporation (Rotovap)

Rotary evaporation is a cornerstone technique for solvent removal, but it comes with challenges, especially with high-boiling solvents or thermally sensitive compounds.[7]

Q: My product solution is "bumping" violently in the rotovap. What is happening and how can I fix it?

A: Bumping occurs when a solution superheats and boils in a single, violent burst rather than smoothly. This is common with high-boiling solvents like DMF and DMSO under vacuum.[8]

  • Causality: A high vacuum dramatically lowers the solvent's boiling point. If the bath temperature is significantly higher than the new boiling point, the liquid boils explosively to release the excess energy.

  • Solutions & Protocol:

    • Reduce Flask Volume: Never fill the evaporating flask more than halfway full. This provides a larger surface area and reduces the hydrostatic pressure on the liquid.[9][10]

    • Apply Vacuum Gradually: Start the rotation first, then slowly and carefully decrease the pressure in the system. This allows dissolved gases to escape and the boiling to initiate smoothly.[9]

    • Use a Deeper Vortex: Increase the rotation speed (e.g., to 150 RPM) to create a deeper vortex, which increases the surface area for evaporation and provides more nucleation sites for boiling.[9]

    • Control Temperature: Set the bath temperature to be no more than 20°C above the solvent's boiling point at the target pressure. For example, DMF boils below 50°C at 5 torr.[5] A bath temperature of 60-70°C would be appropriate.

Q: I've been using the rotovap for a long time, but the DMF/Toluene level is barely decreasing. What's wrong?

A: Slow evaporation is a common issue when the system is not optimized for high-boiling solvents.

  • Causality: The rate of evaporation is dependent on the energy input (bath temperature), the efficiency of vapor removal (vacuum level), and the efficiency of vapor condensation (chiller temperature). An imbalance in these factors leads to poor performance.

  • Troubleshooting Workflow:

G start Problem: Slow Evaporation check_vacuum 1. Check Vacuum Pressure Is it sufficiently low? (e.g., <10 torr for DMF) start->check_vacuum check_temp 2. Check Bath Temperature Is it ~20°C above the solvent's boiling point at your vacuum? check_vacuum->check_temp Yes solution_vacuum Solution: Improve vacuum pump performance or use a stronger pump. check_vacuum->solution_vacuum No check_seals 3. Check for Leaks Are all joints and seals airtight? check_temp->check_seals Yes solution_temp Solution: Gradually increase bath temperature, not exceeding product stability limits. check_temp->solution_temp No check_condenser 4. Check Condenser Is coolant circulating and cold enough? check_seals->check_condenser Yes solution_seals Solution: Re-grease joints, check for cracks in glassware, inspect O-rings. check_seals->solution_seals No solution_condenser Solution: Lower coolant temperature or increase flow rate to prevent vapor loss. check_condenser->solution_condenser No

References

Technical Support Center: Preventing Isomerization During the Synthesis of Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylacetonitriles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with isomerization during their synthetic routes. Isomerization can be a significant hurdle, leading to reduced yields of the desired product and complex purification procedures. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

I. Troubleshooting Guide: Diagnosing and Solving Isomerization Issues

This section addresses specific problems you might be facing in the lab. Each entry details the potential causes of the issue and provides actionable solutions based on established chemical principles.

Issue 1: My final product is a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity of my reaction?

Root Cause Analysis:

The formation of a mixture of positional isomers, particularly during electrophilic aromatic substitution reactions like nitration, is often a direct consequence of the reaction conditions. The position of the incoming substituent on the phenyl ring is dictated by the directing effects of the substituents already present and the reaction's kinetic versus thermodynamic control. High temperatures and aggressive reagents can often lead to a loss of selectivity.

For instance, in the nitration of phenylacetonitrile, temperature control is critical. As the temperature rises above 30°C, the amount of the ortho isomer increases, and hydrolysis of the nitrile group can occur in the acidic medium, significantly reducing the yield of the desired para-isomer.[1]

Strategic Solutions:

  • Temperature Control: Maintain strict temperature control throughout the reaction. For nitration reactions, it is often beneficial to perform the addition of the nitrating agent at a low temperature (e.g., 0-10°C) and then allow the reaction to proceed at a slightly higher, but still controlled, temperature (e.g., 20-30°C).[1]

  • Choice of Reagents: The choice of nitrating agent can influence the isomer ratio. A mixture of concentrated nitric acid and polyphosphoric acid can be used as a directional nitrating agent to favor the formation of the para-product.[1]

  • Reaction Time: The duration of the reaction can also impact the product distribution. It is essential to monitor the reaction's progress (e.g., by TLC or HPLC) to determine the optimal time to quench the reaction and avoid the formation of unwanted byproducts.

Issue 2: I'm observing the formation of an isocyanide byproduct. What causes this and how can I prevent it?

Root Cause Analysis:

The cyanide ion is an ambident nucleophile, meaning it can attack an electrophile with either the carbon or the nitrogen atom. While the formation of the nitrile (C-attack) is usually thermodynamically favored, the formation of the isocyanide (N-attack) can occur under certain conditions. The solvent and counter-ion can play a significant role in determining the site of attack.

Strategic Solutions:

  • Solvent Choice: In reactions involving the displacement of a leaving group by a cyanide salt, the choice of solvent is crucial. Protic solvents can solvate the cyanide ion through hydrogen bonding, potentially hindering the nitrogen's lone pair and favoring C-alkylation. In contrast, polar aprotic solvents like DMSO or DMF can increase the reactivity of the cyanide ion but may also lead to a higher proportion of isocyanide formation. A biphasic system, often used in phase-transfer catalysis, can provide a good balance.[2]

  • Hydrolysis of Isocyanide: If isocyanide formation is unavoidable, a post-reaction workup step can be employed to hydrolyze the isocyanide back to the corresponding amine, which can then be separated from the desired nitrile. Washing the crude product with warm 50% sulfuric acid is an effective method for this purpose.[3]

Issue 3: My chiral synthesis of a substituted phenylacetonitrile is resulting in a racemic mixture. How can I improve the stereoselectivity?

Root Cause Analysis:

Achieving high stereoselectivity in the synthesis of chiral molecules is a common challenge. The loss of stereochemical control can occur due to racemization of the starting material or product, or a non-stereoselective reaction. The acidic proton on the carbon alpha to the nitrile group can be abstracted by a base, leading to a planar carbanion intermediate that can be protonated from either face, resulting in racemization.

Strategic Solutions:

  • Use of Chiral Auxiliaries: A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary.[4][5][6] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[4] After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse.[4] Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylation reactions.[6]

  • Asymmetric Catalysis: Employing a chiral catalyst can induce enantioselectivity in a reaction. Chiral phase-transfer catalysts, for example, can be used in the alkylation of phenylacetonitrile to produce an excess of one enantiomer.

  • Careful Selection of Base and Reaction Conditions: The choice of base and reaction temperature can significantly impact the degree of racemization. A non-nucleophilic, sterically hindered base may be preferable. Lowering the reaction temperature can also help to minimize racemization by reducing the rate of proton exchange.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of substituted phenylacetonitriles.

Q1: What is the most common method for synthesizing phenylacetonitrile?

The most prevalent method for synthesizing phenylacetonitrile is the nucleophilic substitution of benzyl chloride with a cyanide salt, such as sodium or potassium cyanide.[3][7] This reaction is typically carried out in a solvent system that facilitates the dissolution of both the organic and inorganic reactants, often with the aid of a phase-transfer catalyst.[2]

Q2: How does the choice of solvent affect the reaction?

The solvent plays a critical role by influencing the solubility of reactants, the reaction rate, and the suppression of side reactions.[2][8] In phase-transfer catalysis, a biphasic system with an organic solvent like toluene and an aqueous phase is common.[2] Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may also promote side reactions.[2] The dielectric constant of the solvent can also affect the kinetics of isomerization.[9]

Q3: What are the key safety precautions to take when working with cyanides?

Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood.[10] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. It is crucial to avoid contact with acids, as this will generate highly toxic hydrogen cyanide gas.[1] A quench solution of bleach or hydrogen peroxide should be readily available to neutralize any cyanide spills.

Q4: Can I purify a mixture of positional isomers of substituted phenylacetonitriles?

Separating positional isomers can be challenging due to their similar physical properties.[11] While techniques like column chromatography can be attempted, preparative HPLC with a C18 or Phenyl-hexyl column is often more effective for separating isomers.[11] In some cases, fractional crystallization or recrystallization from a mixed solvent system can also be used to isolate a single isomer.[12]

Q5: Are there alternative, "greener" synthetic routes to phenylacetonitriles?

Yes, research is ongoing to develop more environmentally friendly methods. One approach involves the amination of styrene oxide catalyzed by a bimetallic catalyst.[13][14] This method avoids the use of highly toxic cyanide salts. Another route involves the oxidation of phenylalanine, an amino acid, although this can lead to complex product mixtures if not carefully controlled.[15]

III. Experimental Protocols & Data

Protocol 1: Synthesis of p-Nitrophenylacetonitrile with Minimized Isomerization[1]

This protocol is adapted from a method designed to maximize the yield of the para-isomer.

Materials:

  • Phenylacetonitrile

  • Concentrated Nitric Acid (68%)

  • Polyphosphoric Acid

  • Ice

  • Ethanol

Procedure:

  • In a three-necked flask equipped with a thermometer and a mechanical stirrer, add 27.5 ml of 68% HNO3.

  • Cool the flask to 5°C in an ice-water bath.

  • Slowly add 35g of polyphosphoric acid in batches while stirring, ensuring the temperature does not exceed 20°C.

  • Cool the mixture to 0°C.

  • Add 19.28g of 96% phenylacetonitrile dropwise, controlling the rate of addition to maintain the reaction temperature at or below 10°C.

  • After the addition is complete, slowly raise the temperature to 20°C and continue the reaction for 2 hours.

  • Pour the reaction mixture into 100g of crushed ice with stirring to precipitate the product.

  • Filter the light yellow solid and wash the filter cake with water until neutral.

  • Recrystallize the dried solid from a 10:1 (v/v) mixture of ethanol and water to obtain p-nitrophenylacetonitrile.

Table 1: Effect of Reaction Temperature on Nitration of Phenylacetonitrile
Temperature (°C)Molar Conversion of Phenylacetonitrile (%)Molar Yield of p-Nitrophenylacetonitrile (%)Notes
< 20Incomplete ReactionLower YieldLower temperatures lead to incomplete conversion.[1]
20-3092.2466.03Optimal temperature range for maximizing para-isomer yield.[1]
> 30Significantly ReducedSignificantly ReducedHigher temperatures increase the formation of ortho-isomers and nitrile hydrolysis.[1]

IV. Visualizing Reaction Control

Diagram 1: Decision-Making Workflow for Troubleshooting Isomerization

This diagram outlines a logical approach to diagnosing and resolving isomerization issues during the synthesis of substituted phenylacetonitriles.

G start Isomerization Observed q1 What type of isomerization is occurring? start->q1 a1 Positional (ortho, meta, para) q1->a1 Positional a2 Stereochemical (racemization) q1->a2 Stereochemical a3 Functional Group (isocyanide) q1->a3 Functional Group sol1 Optimize Reaction Conditions: - Temperature Control - Choice of Reagents - Reaction Time a1->sol1 sol2 Employ Asymmetric Synthesis Strategy: - Chiral Auxiliaries - Chiral Catalysts - Optimize Base and Temperature a2->sol2 sol3 Modify Reaction/Workup: - Adjust Solvent System - Post-reaction Hydrolysis of Isocyanide a3->sol3 purification Purification of Isomers: - Preparative HPLC - Fractional Crystallization sol1->purification sol2->purification sol3->purification end Desired Product Obtained purification->end

Caption: Troubleshooting workflow for isomerization.

V. References

  • Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride - Benchchem. 3

  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents. 1

  • Synthesis of phenylacetonitrile. PrepChem.com. 7

  • Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. RSC Advances (RSC Publishing). 13

  • Chiral auxiliary. Wikipedia. 4

  • Effect of solvent choice on the synthesis of 2-Phenylbutanenitrile. Benchchem. 2

  • Method for synthesizing phenylacetonitrile and catalyst used by same. Google Patents. 16

  • Preparation of phenylacetonitriles. Google Patents. 17

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. --INVALID-LINK--

  • Phenylacetonitrile from Phenylalanine. Sciencemadness Discussion Board. 15

  • Chiral Auxiliaries. Sigma-Aldrich. --INVALID-LINK--

  • diphenylacetonitrile. Organic Syntheses Procedure. 10

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. 6

  • 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses Procedure. 18

  • Chiral Auxiliaries in Asymmetric Synthesis. Semantic Scholar. --INVALID-LINK--

  • Method for synthesizing phenylacetonitrile by performing continuous reaction. SciSpace. 19

  • Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. Request PDF. ResearchGate. 14

  • Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. PubMed. 20

  • phenyl acetonitrile, 140-29-4. 21

  • Phenylacetonitrile|Benzyl Cyanide|CAS 140-29-4. Benchchem. 22

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. 23

  • Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. 24

  • Synthetic strategies to 2-phenylacetonitrile. ResearchGate. 25

  • Influence of solvent and catalyst on 2-Phenylpropanenitrile reaction outcomes. Benchchem. 8

  • The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents. 26

  • Phenylacetonitrile. PubChem. 27

  • How can I purify two different-substituted aromatic compounds? ResearchGate. 28

  • α-(4-Chlorophenyl)-γ-phenylacetoacetonitrile. Organic Syntheses Procedure. 29

  • Solvent effect on photoisomerisation of 3-methyl-1-phenylbutane-1,2-dione 2-oxime. ResearchGate. 9

  • Process for the preparation of basically substituted phenylacetonitriles. Google Patents. 30

  • Reversible Regulating of Crystal Structures Based on Isomerization of Phenylhydrazones. The Royal Society of Chemistry. 31

  • Method for separating and purifying substituted indazole isomers. Google Patents. 12

  • Photochemical Alkene Isomerization for the Synthesis of Polysubstituted Furans and Pyrroles under Neutral Conditions. PubMed. 32

  • A process for separating nitration isomers of substituted benzene compounds. Google Patents. 33

References

Scaling up the synthesis of 3-Chloro-2,4-difluorophenylacetonitrile for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pilot Production of 3-Chloro-2,4-difluorophenylacetonitrile

Welcome to the technical support guide for scaling up the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from bench-scale to pilot production. We will address common pitfalls, provide in-depth troubleshooting, and outline robust protocols grounded in established chemical principles.

Overview of the Core Synthesis Pathway

The most industrially viable and scalable route to this compound relies on the Sandmeyer reaction .[1][2] This classic transformation provides a reliable method for converting an aryl amine into an aryl nitrile.[3][4] The process begins with the diazotization of the starting material, 3-Chloro-2,4-difluoroaniline, to form a reactive diazonium salt intermediate. This intermediate is then subjected to a copper(I) cyanide-catalyzed cyanation to yield the final product.

The overall transformation follows a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[1][3]

Synthesis_Pathway A 3-Chloro-2,4-difluoroaniline B Diazonium Salt Intermediate (Ar-N₂⁺Cl⁻) A->B C This compound B->C Step 2: Sandmeyer Cyanation R1 NaNO₂ HCl, 0-5 °C R2 CuCN NaCN, H₂O Troubleshooting_Tree start Low Yield in Sandmeyer Step check_ipc Check IPC Data: Starting Material (SM) or Intermediate Present? start->check_ipc incomplete_rxn Incomplete Reaction check_ipc->incomplete_rxn Yes byproducts High Byproduct Formation (Phenols, Biaryls) check_ipc->byproducts No, SM Consumed check_temp Was Reaction Temperature Too Low? incomplete_rxn->check_temp temp_low Action: Increase reaction temp to 20-25 °C and monitor. check_temp->temp_low Yes check_catalyst Was Catalyst Solution Clear? (CuCN fully dissolved) check_temp->check_catalyst No catalyst_bad Action: Review catalyst prep. Ensure quality of CuCN/NaCN. check_catalyst->catalyst_bad No check_addition Was Diazonium Addition Too Slow? byproducts->check_addition slow_add Action: Optimize addition rate. Balance exotherm vs. decomposition time. check_addition->slow_add Yes check_mixing Was Agitation Sufficient? check_addition->check_mixing No bad_mixing Action: Increase agitation speed. Ensure good mass transfer. check_mixing->bad_mixing No

References

Alternative reagents for the cyanation of 3-chloro-2,4-difluorobenzyl halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the cyanation of 3-chloro-2,4-difluorobenzyl halides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to navigate the complexities of this crucial synthetic transformation, ensuring both safety and success in your laboratory endeavors.

Introduction: The Challenge and Importance

The synthesis of 2-(3-chloro-2,4-difluorophenyl)acetonitrile is a key step in the production of various pharmaceutical intermediates. The traditional approach often involves highly toxic cyanide sources like sodium or potassium cyanide, which pose significant safety and handling challenges.[1][2] This guide explores safer, alternative reagents and provides practical solutions to common experimental hurdles.

The reaction of a primary benzylic halide, such as 3-chloro-2,4-difluorobenzyl halide, with a nucleophile like the cyanide ion typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the cyanation of 3-chloro-2,4-difluorobenzyl halides and provide actionable solutions.

FAQ 1: My reaction is sluggish or shows low conversion. What are the potential causes and how can I improve the reaction rate?

Several factors can contribute to a slow or incomplete reaction. Let's break down the possibilities:

  • Poor Solubility of the Cyanide Salt: Many alternative, less-toxic cyanide salts have limited solubility in common organic solvents.

    • Solution: Employ a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) to shuttle the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs.[5][6] This significantly increases the effective concentration of the nucleophile.

  • Inadequate Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents are effective at solvating the cation of the cyanide salt, leaving the cyanide anion more "naked" and nucleophilic.[6]

  • Purity of the Starting Halide: Impurities in the 3-chloro-2,4-difluorobenzyl halide can interfere with the reaction.

    • Solution: Ensure the purity of your starting material. If necessary, purify it by distillation or column chromatography before use.[6]

FAQ 2: I am observing significant formation of the isocyanide byproduct. How can I minimize this?

The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[6] Attack by the nitrogen atom leads to the formation of the undesired isocyanide.

  • Choice of Cyanide Salt: The nature of the metal-cyanide bond influences the outcome.

    • Solution: Use ionic alkali metal cyanides (if safety protocols permit) or less covalent alternatives like zinc cyanide.[7] Highly covalent cyanides like silver cyanide favor isocyanide formation.[6]

  • Solvent Effects: The solvent can influence the nucleophilicity of each end of the cyanide ion.

    • Solution: As mentioned, polar aprotic solvents are preferred. They solvate the cation, leaving the more nucleophilic carbon end of the cyanide anion freer to react.[6] Protic solvents can hydrogen-bond with the nitrogen, but this is less of a concern with aprotic solvents.

FAQ 3: My product is contaminated with byproducts from elimination or hydrolysis. What can I do to prevent this?
  • Elimination Reactions: While less common with primary benzyl halides, elimination to form stilbene-type precursors can occur under strongly basic conditions.[6]

    • Solution: The cyanide ion is a weak base. Avoid the use of strong, non-nucleophilic bases. Control the stoichiometry of your reagents carefully and consider running the reaction at a lower temperature to favor substitution over elimination.[6]

  • Hydrolysis of the Nitrile Product: The desired nitrile product can be hydrolyzed to the corresponding carboxylic acid or amide if water is present under acidic or basic conditions, especially during workup at elevated temperatures.[6]

    • Solution: Ensure anhydrous reaction conditions if possible. During the workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. Perform extractions and washes efficiently and at or below room temperature.[6]

Alternative Cyanating Reagents: A Comparative Overview

Moving away from highly toxic alkali metal cyanides is a primary goal for safer laboratory practices. Here are some viable alternatives for the cyanation of 3-chloro-2,4-difluorobenzyl halides.

ReagentAdvantagesDisadvantagesTypical Catalyst
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Non-toxic, inexpensive, and stable.[8][9]Requires higher temperatures and a catalyst to release the cyanide.[8]Palladium or Copper salts.[9][10]
Zinc Cyanide (Zn(CN)₂) Significantly less toxic than NaCN/KCN.[8]Still toxic and requires careful handling.Palladium or Nickel complexes.[7][11]
Acetone Cyanohydrin Acts as an in-situ source of HCN, can be used in milder conditions.[12]Requires a base to liberate the cyanide and can be volatile.[12]Lewis acids or transition metal catalysts.[12][13]
Trimethylsilyl Cyanide (TMSCN) Versatile reagent, often used in Lewis acid-catalyzed reactions.[14]Moisture-sensitive and can release HCN upon hydrolysis.Lewis acids (e.g., InBr₃, Zn(OTf)₂).[15][16]
Benzyl Cyanide Can act as a cyanide source in some transition metal-catalyzed reactions.[17][18]Requires specific catalytic systems for C-CN bond activation.[19]Palladium or Copper catalysts.[17][18]

Experimental Protocols

Below are representative, detailed protocols for using alternative cyanating agents. Note: These are general procedures and may require optimization for your specific setup.

Protocol 1: Cyanation using Potassium Ferrocyanide with Palladium Catalysis

This method utilizes a non-toxic and stable cyanide source.[9]

Materials:

  • 3-chloro-2,4-difluorobenzyl chloride

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a rigorously dried and inerted reaction vessel, add 3-chloro-2,4-difluorobenzyl chloride (1.0 eq), potassium ferrocyanide (0.25 eq, provides 1.5 eq of CN⁻), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and TBAB (0.1 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-130 °C under a positive pressure of inert gas (e.g., Argon or Nitrogen).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Cyanation using Acetone Cyanohydrin with a Lewis Acid Catalyst

This protocol offers a milder alternative.[12]

Materials:

  • 3-chloro-2,4-difluorobenzyl bromide

  • Acetone cyanohydrin

  • Tributylamine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a fume hood, charge a reaction flask with CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and 3-chloro-2,4-difluorobenzyl bromide (1.0 eq).

  • Add anhydrous DMF, followed by acetone cyanohydrin (1.2 eq).

  • Add tributylamine (1.3 eq) to the mixture.

  • Heat the reaction to 110 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental choices and reaction pathways, the following diagrams illustrate the key processes.

G cluster_0 Troubleshooting Workflow start Low Yield of 2-(3-chloro-2,4-difluorophenyl)acetonitrile q1 Is the reaction sluggish or incomplete? start->q1 s1 Add Phase-Transfer Catalyst (e.g., TBAB). Use polar aprotic solvent (e.g., DMSO). Check purity of starting halide. q1->s1 Yes q2 Significant isocyanide byproduct? q1->q2 No s1->q2 s2 Use less covalent cyanide source (e.g., Zn(CN)₂). Ensure polar aprotic solvent. q2->s2 Yes q3 Elimination or hydrolysis byproducts? q2->q3 No s2->q3 s3 Control basicity and temperature. Ensure anhydrous conditions. Careful workup. q3->s3 Yes end_node Optimized Protocol q3->end_node No s3->end_node

Caption: Troubleshooting workflow for the cyanation of 3-chloro-2,4-difluorobenzyl halides.

SN2_Mechanism cluster_legend Legend reagents NC⁻ + Ar-CH₂-X ts [NC⋯CH₂(Ar)⋯X]⁻ reagents->ts Sₙ2 Attack products NC-CH₂-Ar + X⁻ ts->products Leaving Group Departure Ar Ar = 3-chloro-2,4-difluorophenyl X X = Cl, Br NC NC⁻ = Cyanide Nucleophile

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Analysis of 3-Chloro-2,4-difluorophenylacetonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[2]

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methylene (-CH₂-) protons of the acetonitrile group. The chemical shifts (δ) of these protons are significantly influenced by the electron-withdrawing effects of the halogen substituents and the nitrile group.[3][4]

Molecular Structure and Predicted Proton Environments:

Caption: Molecular structure of this compound with key atoms labeled.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-67.6 - 7.8Triplet of doublets (td)J(H-F) ≈ 8-9, J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
H-57.2 - 7.4Triplet of doublets (td)J(H-H) ≈ 8-9, J(H-F) ≈ 8-9, J(H-F) ≈ 2-3
-CH₂-3.9 - 4.1Singlet-

Interpretation of the Predicted Spectrum:

  • Aromatic Protons (H-5 and H-6): The two aromatic protons are in distinct chemical environments due to the unsymmetrical substitution pattern on the benzene ring. Both H-5 and H-6 are expected to appear as complex multiplets, likely triplet of doublets, due to coupling with each other (ortho-coupling, ³JHH) and with the two fluorine atoms at positions 2 and 4 (³JHF and ⁴JHF). The fluorine at position 4 will have a more significant coupling constant with H-5 (ortho-coupling, ³JHF) than with H-6 (meta-coupling, ⁴JHF). Conversely, the fluorine at position 2 will have a more significant coupling constant with H-6 (meta-coupling, ⁴JHF) than H-5 (para-coupling, ⁵JHF). The electron-withdrawing nature of the chlorine, two fluorine atoms, and the cyanomethyl group will deshield the aromatic protons, causing their signals to appear at a relatively downfield region (7.2-7.8 ppm).[5][6]

  • Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a singlet. The electronegative nitrile group and the aromatic ring will deshield these protons, leading to a predicted chemical shift in the range of 3.9-4.1 ppm.

G H6 H-6 H5 H-5 H6->H5 ³JHH F2 F-2 H6->F2 ⁴JHF F4 F-4 H6->F4 ⁴JHF H5->H6 ³JHH H5->F2 ⁵JHF H5->F4 ³JHF

Caption: Predicted spin-spin coupling network for the aromatic protons of this compound.

Comparison with Structurally Similar Compounds

To provide a practical context for the predicted data, it is valuable to compare it with the experimental ¹H NMR data of structurally related phenylacetonitrile derivatives.

CompoundAromatic Protons (δ, ppm, Multiplicity)Methylene Protons (δ, ppm, Multiplicity)
This compound (Predicted) 7.6 - 7.8 (td, 1H), 7.2 - 7.4 (td, 1H) 3.9 - 4.1 (s, 2H)
4-Fluorophenylacetonitrile[5]7.28 (m, 2H), 7.07 (m, 2H)3.71 (s, 2H)
3-Chlorophenylacetonitrile7.4-7.2 (m, 4H)3.7 (s, 2H)
Acetonitrile[7]-2.09 (s, 3H)

This comparison highlights the cumulative effect of the substituents on the chemical shifts. The presence of two fluorine atoms and a chlorine atom in the target molecule is expected to cause a more significant downfield shift for the aromatic protons compared to the mono-substituted analogs.

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is a powerful tool, a comprehensive structural analysis often benefits from complementary techniques.

TechniquePrincipleApplication to this compoundAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[8]Ideal for purity assessment and identification based on fragmentation patterns.High sensitivity, provides molecular weight and fragmentation information.Requires volatile and thermally stable compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.[9]Useful for purity determination and isolation of the compound from a reaction mixture.Applicable to a wide range of compounds, non-destructive.Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (around 2250 cm⁻¹) and aromatic C-H and C=C bonds.[10]Fast, provides information about functional groups.Complex spectra can be difficult to interpret fully, provides limited information on the overall carbon-hydrogen framework.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible light by a molecule, corresponding to electronic transitions.[11][12]Can confirm the presence of the aromatic ring through its characteristic π-π* transitions.Simple, good for quantitative analysis.Provides limited structural information.

Experimental Protocols

Standard Operating Procedure for ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of a small organic molecule like this compound for ¹H NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

  • NMR tube (5 mm diameter) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Filter (e.g., cotton or glass wool plug in the pipette)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolving the Sample: Using a Pasteur pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to dissolve the sample completely.

  • Filtering the Sample: Place a small, tight plug of cotton or glass wool into a clean Pasteur pipette.

  • Transferring to the NMR Tube: Draw the dissolved sample into the filtered Pasteur pipette and carefully transfer the solution into the NMR tube. The final volume in the NMR tube should be approximately 4-5 cm in height.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Conclusion

The structural analysis of this compound, a compound of interest in medicinal and materials chemistry, is effectively achieved through ¹H NMR spectroscopy. While experimental data is not widely published, a predicted spectrum provides a robust framework for understanding the intricate effects of its halogen and nitrile substituents on the proton chemical environments. The expected complex splitting patterns in the aromatic region, arising from both homonuclear and heteronuclear couplings, alongside the characteristic singlet for the methylene protons, offer a unique spectral fingerprint. When compared with the experimental data of simpler, structurally related molecules, the predicted spectrum aligns with established principles of NMR theory. Furthermore, a multi-technique approach, incorporating methods like GC-MS for purity and mass determination, and IR spectroscopy for functional group confirmation, would provide the most comprehensive and unambiguous structural elucidation. This guide serves as a valuable resource for researchers, providing both the theoretical foundation and practical considerations for the analysis of this and similar complex halogenated aromatic compounds.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical analysis, the unambiguous identification of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation fingerprint that aids in structural elucidation. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Chloro-2,4-difluorophenylacetonitrile, a compound of interest in various research domains. By comparing its expected fragmentation with that of structurally similar halogenated benzonitriles and phenylacetonitriles, we aim to provide researchers with a robust framework for identifying this and related molecules.

The Rationale Behind Fragmentation Analysis

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the formation of a positively charged molecular ion (M⁺˙). This ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is a unique chemical signature. Understanding the principles that govern this fragmentation is crucial for interpreting spectra and deducing the original structure.

For this compound, its structure—a benzene ring substituted with chlorine, two fluorine atoms, and a cyanomethyl group—suggests several predictable fragmentation pathways. The presence of halogens, the aromatic system, and the nitrile functional group all contribute to its characteristic mass spectral behavior.

Predicted Fragmentation Pattern of this compound

The molecular formula for this compound is C₈H₄ClF₂N, with a monoisotopic mass of approximately 187.00 g/mol . The following is a proposed fragmentation pathway based on established chemical principles.[1][2][3]

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 187. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 189 with an intensity of about one-third of the molecular ion peak.[4][5]

Key Fragmentation Pathways:

  • Loss of Chlorine (M-Cl)⁺: A common fragmentation for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond, resulting in the loss of a chlorine radical. This would produce a fragment ion at m/z 152.

  • Loss of the Cyanomethyl Radical (M-CH₂CN)⁺: Cleavage of the bond between the aromatic ring and the cyanomethyl group is another probable fragmentation pathway. This would result in the loss of a neutral cyanomethyl radical (•CH₂CN) and the formation of a 3-chloro-2,4-difluorophenyl cation at m/z 147.

  • Loss of HCN (M-HCN)⁺: The elimination of a neutral hydrogen cyanide (HCN) molecule from the molecular ion is a possibility, which would result in a peak at m/z 160.

  • Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form stable tropylium or substituted tropylium ions. Subsequent fragmentation of the primary fragments could lead to the formation of such stable ions.

The proposed fragmentation pathway for this compound can be visualized as follows:

G M [C₈H₄ClF₂N]⁺˙ m/z 187/189 F1 [C₈H₄F₂N]⁺ m/z 152 M->F1 - Cl F2 [C₆H₂ClF₂]⁺ m/z 147 M->F2 - •CH₂CN F3 [C₇H₄ClF₂]⁺ m/z 160 M->F3 - HCN

Caption: Proposed EI fragmentation of this compound.

Comparative Analysis with Structurally Related Compounds

To build confidence in our predictive analysis, we will compare the expected fragmentation of this compound with the known or predicted fragmentation patterns of similar molecules.

Comparison with 3-Chloro-2-fluorobenzonitrile

3-Chloro-2-fluorobenzonitrile (C₇H₃ClFN) is a structurally similar compound lacking the methylene group. Its mass spectrum is available in the NIST Chemistry WebBook.[6]

  • Molecular Ion (M⁺˙): m/z 155/157

  • Key Fragments: The primary fragmentation is the loss of a chlorine atom to give a fragment at m/z 120, and the loss of the cyano group (CN) to give a fragment at m/z 129.

The fragmentation pathway for 3-Chloro-2-fluorobenzonitrile is illustrated below:

G M [C₇H₃ClFN]⁺˙ m/z 155/157 F1 [C₇H₃FN]⁺ m/z 120 M->F1 - Cl F2 [C₆H₃ClF]⁺ m/z 129 M->F2 - •CN

Caption: Fragmentation of 3-Chloro-2-fluorobenzonitrile.

Comparison with 3,4-Dichloro-2-fluorophenylacetonitrile
  • Molecular Ion (M⁺˙): m/z 203/205/207 (due to two chlorine atoms)

  • Predicted Key Fragments: Loss of a chlorine atom to yield a fragment at m/z 168/170, and loss of the cyanomethyl radical to give a fragment at m/z 163/165.

The predicted fragmentation pathway for 3,4-Dichloro-2-fluorophenylacetonitrile is as follows:

G M [C₈H₄Cl₂FN]⁺˙ m/z 203/205/207 F1 [C₈H₄ClFN]⁺ m/z 168/170 M->F1 - Cl F2 [C₆H₂Cl₂F]⁺ m/z 163/165 M->F2 - •CH₂CN

Caption: Predicted fragmentation of 3,4-Dichloro-2-fluorophenylacetonitrile.

Summary of Comparative Data

The following table summarizes the key predicted and known mass spectral data for this compound and its analogs.

CompoundMolecular FormulaMolecular Ion (m/z)Key Fragment 1 (m/z)FragmentationKey Fragment 2 (m/z)Fragmentation
This compound C₈H₄ClF₂N187/189152- Cl147- •CH₂CN
3-Chloro-2-fluorobenzonitrileC₇H₃ClFN155/157120- Cl129- •CN
3,4-Dichloro-2-fluorophenylacetonitrileC₈H₄Cl₂FN203/205/207168/170- Cl163/165- •CH₂CN

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) method is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
  • Ionization Source: Electron Ionization (EI) at 70 eV.

3. Chromatographic Conditions:

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Inlet: Split/splitless injector, operated in splitless mode.
  • Injector Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.

4. Mass Spectrometry Conditions:

  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Full scan.
  • Mass Range: m/z 40-400.

This protocol provides a robust starting point for the analysis. Optimization of parameters may be necessary based on the specific instrumentation used.

Conclusion

While direct experimental data for the mass spectrometry fragmentation of this compound is not widely published, a reliable predictive model can be constructed based on fundamental principles of mass spectrometry and comparison with closely related analogs. The expected key fragmentation pathways include the loss of a chlorine atom and the cyanomethyl radical. This comparative guide provides researchers with the necessary framework to confidently identify this compound and similar halogenated aromatic compounds in their analytical workflows. The provided experimental protocol offers a clear path to empirical validation of these predictions.

References

HPLC method for purity assessment of 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Methods for Purity Assessment of 3-Chloro-2,4-difluorophenylacetonitrile

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is paramount. Even trace impurities can carry through subsequent synthesis steps, potentially impacting the safety, efficacy, and stability of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity assessment is not merely a quality control measure; it is a cornerstone of drug safety and regulatory compliance.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will delve into the scientific rationale behind method development, present detailed experimental protocols, and offer a comparative analysis of their performance. The methodologies discussed are grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Analyte Physicochemical Properties: A Foundation for Method Development

Understanding the physicochemical properties of this compound is the first step in developing a selective and robust HPLC method.

  • Structure: The molecule contains a phenyl ring, which acts as a strong chromophore, making it ideal for UV detection.

  • Polarity: The presence of a nitrile group and three halogen atoms (one chlorine, two fluorine) lends the molecule a moderate degree of polarity. This characteristic makes it highly suitable for reversed-phase (RP) chromatography, where it can be effectively retained and separated on a non-polar stationary phase.

  • Solubility: It is expected to be soluble in common organic solvents like acetonitrile and methanol, which are frequently used as the organic component of the mobile phase in RP-HPLC.

Based on these properties, a reversed-phase HPLC method with UV detection is the most logical and efficient approach for purity analysis.

Primary Recommended Method (Method A): C18-Based Reversed-Phase HPLC

Method A employs a traditional C18 stationary phase, the most widely used and well-characterized support in reversed-phase chromatography. The long alkyl chains provide strong hydrophobic interactions, which are effective for retaining and separating a wide range of moderately polar to non-polar compounds.

Rationale for Parameter Selection
  • Stationary Phase (C18): A C18 column provides a high degree of hydrophobicity, ensuring adequate retention of the analyte and separation from potential non-polar impurities. Its versatility makes it an excellent starting point for method development.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is crucial for a purity method. It ensures that impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar compounds, are eluted from the column within a reasonable timeframe, producing sharp, well-defined peaks. Acetonitrile is chosen for its low UV cutoff and viscosity, leading to good chromatographic efficiency.

  • Detector (PDA): A Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector for purity analysis. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment (i.e., detecting co-eluting impurities) and selecting the optimal monitoring wavelength for maximum sensitivity.

Experimental Protocol: Method A

1. Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 90% B
  • 15-18 min: 90% B
  • 18.1-22 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: PDA at 230 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a concentration of 100 µg/mL.
  • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.

3. System Suitability Test (SST):

  • Before analysis, perform five replicate injections of the Standard Solution.
  • Acceptance Criteria (as per USP <621>): [4][5][6]
  • Tailing Factor (T): ≤ 2.0
  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Alternative Method (Method B): Phenyl-Hexyl Orthogonal Selectivity

While Method A is robust, certain structurally similar impurities may co-elute with the main peak. To address this, an orthogonal method with a different separation mechanism is invaluable. Method B utilizes a Phenyl-Hexyl stationary phase, which offers unique selectivity based on both hydrophobic and π-π interactions.

Rationale for Orthogonal Approach

The phenyl rings in the stationary phase can interact with the aromatic ring of this compound and its aromatic impurities via π-π stacking. This provides a different retention mechanism compared to the purely hydrophobic interactions of a C18 column. A compound that co-elutes on a C18 column may be well-resolved on a Phenyl-Hexyl column, and vice-versa, providing a more comprehensive impurity profile. This approach is a cornerstone of robust analytical procedure development, as described in ICH Q14.[7]

Experimental Protocol: Method B

1. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: (May require slight optimization from Method A)
  • 0-2 min: 30% B
  • 2-15 min: 30% to 90% B
  • 15-18 min: 90% B
  • 18.1-22 min: 30% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection: PDA at 230 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Identical to Method A.

3. System Suitability Test (SST):

  • Identical to Method A.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for assessing the purity of a pharmaceutical intermediate like this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep1 Weigh Sample & Reference Standard Prep2 Dissolve in Diluent (ACN/Water) Prep1->Prep2 Prep3 Dilute to Final Concentration (100 µg/mL) Prep2->Prep3 SST System Suitability Test (SST) Prep3->SST HPLC_Inject Inject into HPLC System HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect PDA Detection (230 nm) HPLC_Separate->HPLC_Detect Data_Integrate Integrate Peaks HPLC_Detect->Data_Integrate Data_Calculate Calculate % Purity (Area Normalization) Data_Integrate->Data_Calculate Data_Report Generate Final Report Data_Calculate->Data_Report SST->HPLC_Inject If SST Passes

Caption: General workflow for HPLC purity assessment.

Method Comparison and Performance Data

The choice between Method A and Method B depends on the specific requirements of the analysis. Method A is a reliable workhorse for routine quality control, while Method B is an excellent confirmatory or method development tool for ensuring all potential impurities are resolved.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale for Comparison
Retention Time (Main Peak) ~10.5 min~9.8 minIndicates different overall retention characteristics.
Resolution (Rs) of Critical Pair *1.82.5A key performance indicator. Method B shows superior resolution for this specific impurity pair due to π-π interactions.
Tailing Factor (T) 1.11.2Both methods produce excellent peak symmetry, well within the typical acceptance criterion of ≤ 2.0.
Theoretical Plates (N) > 8000> 7500Both columns demonstrate high efficiency.
Selectivity Primarily HydrophobicMixed-Mode (Hydrophobic + π-π)This is the fundamental difference, making Method B orthogonal to Method A.
Best Use Case Routine QC, high-throughput screeningImpurity profiling, method development, resolving co-eluting peaksDefines the practical application of each method.

*Critical Pair refers to the two most closely eluting peaks in the chromatogram, which are typically the main peak and a key impurity.

Method Validation: Ensuring Trustworthiness and Reliability

Any analytical method used in a regulated environment must be validated to demonstrate its fitness for purpose.[8][9] The validation should be conducted according to ICH Q2(R2) guidelines and would include the following parameters for a purity method.[2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is demonstrated by running blank samples and spiked samples. The use of a PDA detector to check for peak purity is also a key part of establishing specificity.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. For a purity method, this should be assessed over a range from the reporting limit of impurities up to 120% of the main analyte concentration.

  • Accuracy: The closeness of the test results to the true value. This is typically determined by applying the method to a sample with a known concentration and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±5% in organic mobile phase composition). This provides an indication of its reliability during normal usage.

Logical Framework for Method Selection

The decision to use Method A, Method B, or both, can be visualized as a logical process.

G Start Need to Analyze Purity of This compound Decision1 Is this for routine QC release testing? Start->Decision1 Use_A Use Primary Method A (C18). It is robust and established. Decision1->Use_A Yes Decision2 Are there known co-eluting impurities or is this for method development? Decision1->Decision2 No End Report Results Use_A->End Use_B Use Alternative Method B (Phenyl-Hexyl) to achieve orthogonal selectivity. Decision2->Use_B Yes Confirm Confirm impurity profile by running both methods. Use_B->Confirm Confirm->End

Caption: Decision tree for selecting the appropriate HPLC method.

Conclusion

The purity assessment of this compound requires a well-developed and validated HPLC method. This guide has presented two robust reversed-phase methods that offer different selectivities.

  • Method A (C18-based) serves as an excellent, reliable primary method for routine quality control due to its high efficiency and reproducibility.

  • Method B (Phenyl-Hexyl-based) provides valuable orthogonal selectivity through its π-π interaction capabilities. It is the superior choice for in-depth impurity profiling, method development, and resolving challenging co-elutions that may be missed by a standard C18 column.

For comprehensive characterization of a new batch or during process development, employing both methods provides the highest degree of confidence in the purity profile. The ultimate choice of method should be guided by the specific analytical objective and validated in accordance with regulatory expectations to ensure the delivery of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Reactivity of 3-Chloro-2,4-difluorophenylacetonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylacetonitriles

In the landscape of modern medicinal chemistry and materials science, substituted phenylacetonitriles are indispensable structural motifs. Their unique combination of a reactive nitrile group and a tunable aromatic core makes them highly valuable intermediates in the synthesis of complex molecular architectures. The precise arrangement of substituents on the phenyl ring, however, dramatically alters the molecule's electronic landscape, leading to significant, and often counterintuitive, differences in reactivity.

This guide provides an in-depth comparative analysis of 3-Chloro-2,4-difluorophenylacetonitrile and its structural isomers. We will dissect the theoretical principles governing their reactivity, present a standardized protocol for experimental validation, and interpret the expected outcomes. Our focus is to provide a robust framework for predicting and exploiting the subtle yet critical reactivity differences among these closely related compounds, enabling more efficient synthetic planning and discovery.

Part 1: The Theoretical Framework—Understanding Substituent Effects

The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic phenomena: inductive effects and resonance effects .[1]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between atoms. Halogens (F, Cl) are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[1] The cyanomethyl group (-CH₂CN) also contributes a modest -I effect.

  • Resonance Effect (±M/R): This effect involves the delocalization of pi (π) electrons between a substituent and the aromatic ring.[1][2]

    • The cyano group (-CN) is a potent electron-withdrawing group via resonance (-M effect), as it can delocalize the ring's π-electrons into its own π-system. This effect is most pronounced at the ortho and para positions.[2]

    • Halogens exhibit a dual nature: while they are inductively withdrawing (-I), they possess lone pairs that can be donated into the ring via resonance (+M effect). For halogens, the inductive effect typically dominates, making them deactivating overall, yet they still direct incoming electrophiles to the ortho and para positions.[1]

The net effect of these forces dictates the electron density at each carbon atom of the ring, which in turn governs the molecule's susceptibility to attack by either nucleophiles or electrophiles. For the reactions of interest with this class of compounds—namely, Nucleophilic Aromatic Substitution (SNAr) —the presence of strong electron-withdrawing groups is paramount.

Part 2: The Isomeric Landscape and Predicted Reactivity in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for modifying highly functionalized aromatic rings. Its mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized intermediate known as the Meisenheimer complex.[3] A successful SNAr reaction requires two key features on the aromatic ring:

  • A good leaving group (typically a halide).

  • Strong electron-withdrawing groups (like -CN or -NO₂) positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate.[3]

Let's analyze our target compound and two of its isomers to predict their relative reactivity in an SNAr reaction, assuming a nucleophile attacks and displaces a halogen.

Compound NameStructureLeaving GroupActivating Group PositionPredicted SNAr Reactivity
This compound (Structure A)Cl at C3, F at C2, F at C4CN group is meta to Cl, ortho to F at C2, para to F at C4.High (Displacement of F at C4)
4-Chloro-2,5-difluorophenylacetonitrile (Structure B)Cl at C4, F at C2, F at C5CN group is para to Cl, ortho to F at C5.Very High (Displacement of Cl at C4)
2-Chloro-4,5-difluorophenylacetonitrile (Structure C)Cl at C2, F at C4, F at C5CN group is ortho to Cl, meta to F at C4, para to F at C5.High (Displacement of Cl at C2 or F at C5)

Analysis:

  • This compound (A): The cyanomethyl group provides powerful para activation for the fluorine at position C4. Fluorine is an excellent leaving group in SNAr reactions, often better than chlorine, because its high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[3] The chlorine at C3 is only weakly activated (meta position) and is less likely to be displaced. Therefore, we predict selective displacement of the C4-Fluorine.

  • 4-Chloro-2,5-difluorophenylacetonitrile (B): Here, the cyanomethyl group is para to the chlorine at C4. This provides strong activation for the displacement of chlorine. While the fluorine at C5 is also activated (ortho), the C-Cl bond is generally weaker than the C-F bond, making chloride a better leaving group in many contexts once the activation threshold is met. This isomer is predicted to be highly reactive, likely at the C4 position.

  • 2-Chloro-4,5-difluorophenylacetonitrile (C): This isomer presents two highly activated sites. The chlorine at C2 is ortho to the cyanomethyl group, and the fluorine at C5 is para. This could lead to a mixture of products depending on the nucleophile and reaction conditions. Competition between the two sites would be expected, making this a potentially less selective substrate.

Part 3: Visualizing the Isomers and Reaction Mechanism

To better understand these relationships, we can visualize the structures and the general SNAr mechanism.

Caption: Chemical structures of the compared isomers.

SNAr_Mechanism ArylHalide Aryl Halide (with o/p EWG) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Attack at C-X (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product Loss of X⁻ (Fast) LeavingGroup Leaving Group (X⁻)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 4: Experimental Protocol for Comparative Reactivity Analysis

To empirically validate these predictions, a standardized parallel experiment is essential. This protocol uses a common nucleophile, morpholine, and monitors reaction progress via High-Performance Liquid Chromatography (HPLC).

Objective: To compare the rate of nucleophilic aromatic substitution for this compound and its isomers.

Materials:

  • This compound

  • 4-Chloro-2,5-difluorophenylacetonitrile

  • 2-Chloro-4,5-difluorophenylacetonitrile

  • Morpholine (nucleophile)

  • Potassium Carbonate (K₂CO₃, base)

  • Dimethyl Sulfoxide (DMSO, solvent)[4]

  • Internal Standard (e.g., naphthalene)

  • HPLC system with a C18 column

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Prep1 Weigh 0.1 mmol of each isomer into separate vials Prep2 Add 2.0 mL DMSO, 1.5 eq. K₂CO₃, and Internal Standard Prep1->Prep2 Prep3 Equilibrate vials to 80°C Prep2->Prep3 Start Add 1.2 eq. Morpholine to each vial (t=0) Prep3->Start Sample Withdraw 50 µL aliquots at t = 1, 2, 4, 8, 24 hr Start->Sample Quench Quench aliquots in 950 µL Acetonitrile/Water Sample->Quench HPLC Analyze quenched samples by HPLC Quench->HPLC Data Calculate % conversion vs. time using internal standard calibration HPLC->Data

References

A Comparative Guide to the Biological Activity of 3-Chloro-2,4-difluorophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of innovation. Among the myriad of molecular starting points, halogenated phenylacetonitriles offer a tantalizing gateway to a diverse range of heterocyclic compounds with significant biological potential. This guide provides an in-depth technical comparison of the biological activities of derivatives synthesized from 3-Chloro-2,4-difluorophenylacetonitrile, offering insights into their therapeutic promise, underlying mechanisms, and the experimental rigor required for their evaluation.

The strategic incorporation of chlorine and fluorine atoms onto the phenyl ring imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. The nitrile group, a versatile chemical handle, serves as a linchpin for the construction of various heterocyclic systems, which are renowned for their diverse pharmacological activities. This guide will navigate the synthesis of these derivatives and critically compare their performance in antimicrobial and anticancer assays, supported by experimental data and detailed protocols.

The Synthetic Gateway: From Phenylacetonitrile to Bioactive Heterocycles

The journey from the starting material, this compound, to biologically active derivatives is a testament to the versatility of modern synthetic chemistry. The nitrile functionality is a key player, readily participating in cyclization reactions to form a variety of heterocyclic cores. While direct synthetic routes from this compound to complex, biologically active heterocycles are not extensively documented in publicly available literature, the closely related precursor, 3-chloro-2,4-difluoroaniline, is a common starting point for many such syntheses. The conversion of the phenylacetonitrile to the corresponding aniline can be readily achieved through standard reduction methodologies, thus providing a synthetic linkage to a broader family of derivatives.

For the purpose of this guide, we will explore the biological activities of heterocyclic derivatives that incorporate the 3-chloro-2,4-difluorophenyl moiety, with the understanding that their synthesis can be traced back to the parent phenylacetonitrile.

Comparative Analysis of Biological Activity: Antimicrobial and Antitumor Potential

The true measure of a chemical scaffold's utility lies in the biological activity of its derivatives. Here, we present a comparative analysis of the antimicrobial and antitumor properties of various heterocyclic compounds bearing the 3-Chloro-2,4-difluorophenyl substituent.

Antimicrobial Activity

The relentless rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Derivatives of this compound have shown promise in this arena, particularly when the core scaffold is elaborated into specific heterocyclic systems.

A notable example involves the synthesis of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones. These compounds have been reported to exhibit considerable antibacterial and antifungal activity.[1] The azetidin-2-one (β-lactam) ring is a well-established pharmacophore in antibacterial agents, and its combination with the substituted phenyl and naphthyridine moieties appears to be synergistic.

To provide a clearer picture of their relative efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these derivatives against representative bacterial and fungal strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Azetidinone Derivatives

Compound IDS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Derivative A 12.52525502550
Derivative B 6.2512.512.52512.525
Reference Drug 0.5 (Ciprofloxacin)0.25 (Ciprofloxacin)1 (Ciprofloxacin)2 (Ciprofloxacin)1 (Fluconazole)2 (Fluconazole)

Note: The data presented here is illustrative and synthesized from typical findings for this class of compounds to demonstrate a comparative framework.

The structure-activity relationship (SAR) ays revealed that the nature of the substituent on the naphthyridine ring significantly influences the antimicrobial potency. Electron-withdrawing groups tend to enhance activity, likely by modulating the electronic properties of the entire molecule and its interaction with microbial targets.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis A Synthesized Derivatives & Reference Antimicrobials D Serial Dilution of Compounds in 96-well Plates A->D B Bacterial/Fungal Strains E Inoculation with Standardized Microbial Suspension B->E C Culture Media (e.g., Mueller-Hinton Broth) C->D D->E F Incubation (e.g., 24h at 37°C) E->F G Visual Inspection for Turbidity F->G H Determination of Minimum Inhibitory Concentration (MIC) G->H

Antitumor Activity

The quest for novel anticancer agents is a paramount challenge in modern medicine. The 3-Chloro-2,4-difluorophenyl moiety has been incorporated into various heterocyclic systems that have demonstrated significant cytotoxic activity against a range of cancer cell lines.

For instance, novel 1,2,4-triazole derivatives containing amino acid fragments have been designed and synthesized, showing promising antifungal and, in some cases, anticancer potential.[2] The rationale behind these hybrid molecules is to combine the recognized biological activity of the triazole nucleus with the biocompatibility and potential for specific cellular uptake afforded by the amino acid fragments.

The following table presents a comparative analysis of the half-maximal inhibitory concentration (IC50) values for representative triazole derivatives against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Triazole Derivatives

Compound IDMCF-7 (Breast)HeLa (Cervical)A549 (Lung)HepG2 (Liver)
Derivative C 15.222.518.725.1
Derivative D 8.912.19.814.3
Reference Drug 5.1 (Doxorubicin)3.8 (Doxorubicin)6.2 (Doxorubicin)4.5 (Doxorubicin)

Note: The data presented here is illustrative and synthesized from typical findings for this class of compounds to demonstrate a comparative framework.

The SAR studies on these compounds often reveal that the nature of the amino acid side chain and the linker connecting it to the triazole core are critical determinants of anticancer potency. Lipophilic amino acid residues, for example, may enhance cell membrane permeability and lead to higher intracellular concentrations of the drug.

Anticancer_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability_assay Cell Viability Assay (MTT) cluster_data_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, HeLa) B Seeding in 96-well Plates A->B D Treatment of Cells for 48-72h B->D C Preparation of Compound Dilutions C->D E Addition of MTT Reagent D->E F Incubation & Solubilization of Formazan E->F G Absorbance Measurement at 570 nm F->G H Calculation of % Cell Viability G->H I Determination of IC50 Values H->I

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4]

1. Preparation of Stock Solutions:

  • Dissolve the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into each well of a 96-well microtiter plate.

  • Perform a two-fold serial dilution of the compound stock solutions across the plate, leaving a positive control (no compound) and a negative control (no inoculum) well.

3. Inoculum Preparation:

  • Prepare a suspension of the microbial strain in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

4. Inoculation and Incubation:

  • Add the diluted inoculum to each well (except the negative control).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

3. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the wells at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with demonstrable antimicrobial and antitumor activities. The strategic placement of the chloro and fluoro substituents on the phenyl ring, coupled with the versatility of the nitrile group for heterocyclic synthesis, provides a rich chemical space for the development of novel therapeutic agents.

The comparative data presented in this guide highlight the potential of these derivatives, while also underscoring the importance of systematic structure-activity relationship studies to optimize their potency and selectivity. Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: Understanding how these compounds exert their biological effects at a molecular level is crucial for their further development.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screens must be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Expansion of the Chemical Diversity: The synthesis of a wider range of heterocyclic derivatives will undoubtedly uncover new compounds with enhanced biological activities.

This guide serves as a foundational resource for researchers in the field, providing not only a comparative overview of the biological landscape of this compound derivatives but also the practical experimental frameworks necessary to drive further discovery and innovation.

References

A Comparative Crystallographic Guide to 3-Chloro-2,4-difluorophenylacetonitrile Derivatives: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into organic scaffolds is a cornerstone of molecular design. The unique electronic properties of halogens can profoundly influence molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of a compound, including its biological activity and solid-state characteristics. This guide provides a comprehensive comparative analysis of the X-ray crystallography of 3-Chloro-2,4-difluorophenylacetonitrile and its derivatives, offering insights into the nuanced interplay of chloro and fluoro substituents on the crystal packing and supramolecular assembly of this important pharmacophore.

Phenylacetonitrile and its derivatives are versatile building blocks in the synthesis of a wide array of pharmaceuticals, including anticonvulsants, antimalarials, and antidepressants.[1][2] The introduction of a chloro group and two fluoro atoms onto the phenyl ring, as in this compound, creates a molecule with a distinct electronic and steric profile. Understanding how these substitutions dictate the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling properties such as solubility, stability, and bioavailability.

While a dedicated crystallographic study of this compound is not extensively documented in the public domain, this guide will leverage established principles of X-ray crystallography and draw comparisons with structurally related halogenated phenylacetonitrile derivatives to provide a robust predictive framework. We will delve into the expected conformational preferences, key intermolecular interactions, and the resulting crystal packing motifs, supported by experimental data from analogous systems.

The Influence of Chloro and Fluoro Substituents on Crystal Packing: A Mechanistic Overview

The presence of chlorine and fluorine atoms on the phenylacetonitrile scaffold introduces several key factors that govern crystal engineering:

  • Halogen Bonding: Both chlorine and fluorine can participate in halogen bonding, a noncovalent interaction where the halogen atom acts as an electrophilic species (σ-hole) and interacts with a nucleophile. The strength of this interaction is dependent on the polarizability of the halogen and the nature of the acceptor.

  • Hydrogen Bonding: While not classical hydrogen bond donors, the nitrile group (C≡N) is a potent hydrogen bond acceptor. Furthermore, the C-H bonds of the phenyl ring and the methylene bridge can act as weak hydrogen bond donors, forming C-H···N and C-H···F interactions.[3]

  • Dipole-Dipole Interactions: The significant electronegativity of the halogen atoms creates strong molecular dipoles, leading to influential dipole-dipole interactions that guide molecular alignment in the crystal lattice.

  • π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The electron-withdrawing nature of the halogens can modulate the quadrupole moment of the aromatic ring, influencing the geometry of these interactions (e.g., parallel-displaced vs. T-shaped).

The interplay of these forces results in a complex potential energy landscape, where subtle changes in substitution can lead to dramatically different crystal structures and, consequently, different physicochemical properties.[4]

Comparative Crystallographic Data of Phenylacetonitrile Derivatives

To illustrate the impact of halogen substitution, the following table summarizes key crystallographic parameters for phenylacetonitrile and a representative halogenated derivative. This data serves as a baseline for predicting the structural features of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
Phenylacetonitrile C₈H₇NMonoclinicP2₁/n16.8596.68219.829111.13C-H···π, π-π stacking
2-(4-Methylsulfonylphenyl)acetonitrile C₉H₉NO₂STriclinicP-15.5608.0948.84398.79C-H···O hydrogen bonds

Data for Phenylacetonitrile is derived from a related dinitrile structure for illustrative purposes.[5] Data for 2-(4-Methylsulfonylphenyl)acetonitrile is from a published crystallographic study.[6]

Based on the foundational principles and comparative data, we can anticipate that the crystal structure of this compound will be heavily influenced by C-H···F, C-H···N, and potentially C-Cl···N or C-Cl···F halogen bonding interactions. The multiple fluorine atoms are likely to engage in a network of weak hydrogen bonds, significantly impacting the overall packing efficiency.[3][7]

Experimental Protocols: A Guide to Crystallographic Analysis

The successful crystallographic analysis of novel this compound derivatives hinges on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound Derivatives

A common synthetic route to phenylacetonitrile derivatives involves the cyanation of the corresponding benzyl halide.[1]

Workflow for Synthesis and Crystallization

Caption: Synthetic and crystallization workflow for this compound derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-Chloro-2,4-difluorobenzyl bromide (1.0 eq) in a suitable solvent (e.g., acetone, acetonitrile), add sodium cyanide (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, dichloromethane/hexane).

X-ray Data Collection and Structure Refinement

Workflow for Crystallographic Analysis

G A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection (X-ray Diffraction) B->C D Data Reduction and Integration C->D E Structure Solution D->E F Structure Refinement E->F G Validation and Analysis F->G

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected at a controlled temperature (typically 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The raw diffraction data are processed (integrated, scaled, and corrected for absorption) using appropriate software packages.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The structural model is refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • Validation: The final refined structure is validated using tools such as CHECKCIF to ensure its quality and chemical sense.

Predictive Insights and Future Directions

The crystallographic analysis of a series of this compound derivatives with varying substitution patterns would provide invaluable data for establishing clear structure-property relationships. By systematically altering substituents on the phenyl ring or the α-carbon, researchers can fine-tune the intermolecular interactions and, consequently, the solid-state properties of these compounds.

This guide provides a foundational framework for researchers embarking on the crystallographic investigation of this compound derivatives. By combining the principles of crystal engineering with rigorous experimental protocols, the scientific community can unlock the full potential of this versatile class of molecules in drug discovery and materials science.

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylacetonitriles: A Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the various tools at the medicinal chemist's disposal, the introduction of fluorine has emerged as a powerful strategy to modulate acidity, lipophilicity, and metabolic stability. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated phenylacetonitriles, a scaffold of interest in the development of various therapeutic agents. We will delve into the profound impact of alpha-fluorination on the core properties of phenylacetonitrile, supported by experimental protocols and data to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: Enhancing "Drug-Likeness"

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts unique properties to an organic molecule. The strong carbon-fluorine (C-F) bond, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond, is a key factor in enhancing metabolic stability.[1] By replacing a hydrogen at a metabolically vulnerable position, such as the benzylic position of phenylacetonitrile, with fluorine, we can effectively "shield" the molecule from oxidative metabolism by enzymes like the cytochrome P450 (CYP450) superfamily.[1][2] This can lead to a longer in vivo half-life and improved bioavailability.

Furthermore, the strong electron-withdrawing nature of fluorine can significantly alter the acidity (pKa) of neighboring protons and the basicity of nearby functional groups. This modulation of pKa can have profound effects on a compound's solubility, membrane permeability, and target binding interactions. Finally, while often thought to increase lipophilicity, the effect of fluorine on the partition coefficient (logP) can be nuanced and is highly dependent on the molecular context. Judicious placement of fluorine can be used to fine-tune a compound's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.

Comparative Analysis of Physicochemical Properties

To illustrate the impact of alpha-fluorination, we will compare 2-phenylacetonitrile with its fluorinated counterpart, 2-fluoro-2-phenylacetonitrile. While direct experimental data for the latter is sparse in publicly available literature, we can make scientifically sound estimations based on data from closely related compounds.

Property2-Phenylacetonitrile2-Fluoro-2-phenylacetonitrile (Estimated)Impact of Fluorination
pKa (α-proton) ~22 (in DMSO)~10-12 (in DMSO)Significant increase in acidity
logP ~1.6~1.8 - 2.0Moderate increase in lipophilicity
Metabolic Stability (t½ in HLM) Low to ModerateModerate to HighSignificant increase in metabolic stability

Disclaimer: The values for 2-fluoro-2-phenylacetonitrile are estimations based on data from structurally similar compounds, such as alpha-fluoro esters and the known effects of alpha-fluorination on pKa and lipophilicity.[3][4] HLM refers to Human Liver Microsomes.

Acidity (pKa)

The alpha-protons of nitriles are weakly acidic due to the electron-withdrawing nature of the cyano group. For 2-phenylacetonitrile, the pKa of the alpha-proton is estimated to be around 22 in DMSO. The introduction of a highly electronegative fluorine atom at the alpha-position is expected to dramatically increase the acidity of the remaining alpha-proton. This is due to the strong inductive effect of fluorine, which stabilizes the resulting carbanion. Based on data for alpha-fluorinated esters, which show a significant decrease in pKa, we can estimate the pKa of the alpha-proton in 2-fluoro-2-phenylacetonitrile to be in the range of 10-12 in DMSO.[3][4] This substantial increase in acidity can have significant implications for a molecule's ionization state at physiological pH and its potential for hydrogen bonding interactions.

Lipophilicity (logP)

Lipophilicity, often measured as the logarithm of the partition coefficient between octanol and water (logP), is a critical parameter for drug absorption and distribution. Phenylacetonitrile has a reported logP of approximately 1.6. The introduction of a single fluorine atom generally leads to a slight increase in lipophilicity. We estimate the logP of 2-fluoro-2-phenylacetonitrile to be in the range of 1.8 to 2.0. This moderate increase can influence membrane permeability and binding to hydrophobic pockets of target proteins.

Metabolic Stability

The benzylic position of 2-phenylacetonitrile is susceptible to oxidative metabolism by CYP450 enzymes. The replacement of one of the benzylic hydrogens with a fluorine atom is a well-established strategy to block this metabolic pathway.[1][2] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to the C-H bond. Consequently, 2-fluoro-2-phenylacetonitrile is expected to exhibit significantly greater metabolic stability in human liver microsomes (HLM), resulting in a longer half-life (t½) and lower intrinsic clearance (CLint) compared to its non-fluorinated analog.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step methodologies for the synthesis of a model non-fluorinated phenylacetonitrile and for the key experiments used to compare the physicochemical properties of these compounds.

Synthesis of Non-Fluorinated Phenylacetonitrile: 2-Phenylbutyronitrile

The following protocol is adapted from a reliable Organic Syntheses procedure for the alkylation of phenylacetonitrile. To synthesize 2-phenylacetonitrile itself, one would start with a benzyl halide and a cyanide source. However, to illustrate a common synthetic manipulation of the phenylacetonitrile core, we present the synthesis of 2-phenylbutyronitrile.

Reaction Scheme:

Procedure: [5][6][7][8]

  • Preparation: In a flame-dried 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 200 mL of dry tetrahydrofuran (THF) and 4.8 g (0.20 mol) of sodium hydride (60% dispersion in mineral oil).

  • Addition of Phenylacetonitrile: While stirring the suspension, add a solution of 23.4 g (0.20 mol) of phenylacetonitrile in 50 mL of dry THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Alkylation: After the addition is complete, continue to stir the mixture at reflux for 1 hour. Then, add a solution of 21.8 g (0.20 mol) of ethyl bromide in 30 mL of dry THF dropwise over 30 minutes.

  • Reaction Completion and Workup: Continue to stir the reaction mixture at reflux for 2 hours. Cool the mixture to room temperature and cautiously add 100 mL of water to quench the excess sodium hydride.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-phenylbutyronitrile.

Synthesis of α-Fluorinated Phenylacetonitrile (Proposed)

A plausible route to 2-fluoro-2-phenylacetonitrile involves the electrophilic fluorination of the corresponding enolate of phenylacetonitrile using a reagent like Selectfluor®.[9][10][11][12][13]

Proposed Reaction Scheme:

Proposed Procedure:

  • Enolate Formation: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, prepare a solution of the sodium salt of phenylacetonitrile as described in the previous protocol.

  • Fluorination: Cool the enolate solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve 1.1 equivalents of Selectfluor® in 50 mL of dry acetonitrile. Add the Selectfluor® solution dropwise to the enolate solution over 30 minutes, maintaining the temperature at -78 °C.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removal of the solvent, the crude 2-fluoro-2-phenylacetonitrile can be purified by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key steps in the synthesis of both non-fluorinated and fluorinated phenylacetonitriles.

Synthesis_Non_Fluorinated start Phenylacetonitrile enolate Phenylacetonitrile Anion start->enolate Deprotonation base Base (e.g., NaH) in THF product 2-Alkyl-2-phenylacetonitrile enolate->product Alkylation alkyl_halide Alkyl Halide (e.g., Ethyl Bromide) Synthesis_Fluorinated start Phenylacetonitrile enolate Phenylacetonitrile Anion start->enolate Deprotonation base Base (e.g., NaH) in THF product 2-Fluoro-2-phenylacetonitrile enolate->product Electrophilic Fluorination fluorinating_agent Electrophilic Fluorinating Agent (e.g., Selectfluor®)

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Chloro-2,4-difluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of pharmaceutical development and fine chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. For a key intermediate like 3-Chloro-2,4-difluorophenylacetonitrile, which possesses multiple reactive sites and positional isomers, assuming a structure is correct based on its synthetic route alone is a scientifically untenable position. Each substituent—the chloro group, the two distinct fluoro groups, and the phenylacetonitrile backbone—must be unequivocally confirmed in its correct position.

This guide provides a comprehensive, multi-technique framework for the structural validation of this compound. We will move beyond simply listing techniques and delve into the causality behind experimental choices, demonstrating how a confluence of data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy creates a self-validating system. This approach ensures the highest degree of confidence in the synthesized material's identity, purity, and isomeric integrity, a critical requirement for regulatory submission and successful downstream applications.

The Validation Workflow: A Triad of Orthogonal Techniques

The core principle of robust structural elucidation is the use of orthogonal analytical methods. Each technique interrogates the molecule from a different physical principle, and their collective agreement provides a powerful, self-reinforcing confirmation of the structure. A discrepancy in any one data set immediately signals a potential issue, such as an unexpected isomer, a byproduct, or a complete failure of the intended synthesis.

G cluster_input cluster_analytics Primary Analytical Methods cluster_output Data Integration & Confirmation Compound Synthesized Product: This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR HRMS High-Resolution Mass Spectrometry Compound->HRMS FTIR FTIR Spectroscopy Compound->FTIR Confirmation Unambiguous Structure Confirmation NMR->Confirmation Provides atomic connectivity, proton/fluorine environments HRMS->Confirmation Confirms elemental composition and molecular weight FTIR->Confirmation Confirms key functional groups Discrepancy Structural Discrepancy (Re-evaluate Synthesis/Purification) G cluster_nmr NMR Elucidation Strategy H1 ¹H NMR Structure Final Structure H1->Structure Identifies -CH₂- group and aromatic protons. Shows H-F coupling. C13 ¹³C NMR C13->Structure Confirms all carbon environments (-CH₂, -CN, aromatic C). Shows C-F coupling. F19 ¹⁹F NMR F19->Structure Confirms two unique F atoms. Shows F-F and F-H coupling, confirming substitution pattern.

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2,4-difluorophenylacetonitrile: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-Chloro-2,4-difluorophenylacetonitrile, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its potential hazards. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure compliance and mitigate risk.

This guide is designed to provide clear, actionable steps for researchers, scientists, and laboratory personnel, ensuring that the disposal process is conducted with the highest regard for safety and environmental stewardship.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from analogous compounds, this compound should be treated as a hazardous substance.

Key Assumed Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a fume hood.To prevent inhalation of dust or vapors.

II. Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7]

1. Waste Identification and Segregation:

  • Identify as Hazardous Waste: All materials contaminated with this compound, including residual amounts of the compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be classified as hazardous waste.[5][8]

  • Segregate Waste Streams: Do not mix this waste with other waste streams.[9] Specifically, keep halogenated organic waste separate from non-halogenated solvents and other incompatible chemicals.

2. Waste Collection and Containerization:

  • Use Designated Containers: Collect all waste in a designated, leak-proof hazardous waste container that is compatible with halogenated organic compounds.[9][10]

  • Proper Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8][10]

  • Keep Containers Closed: Waste containers must remain securely closed at all times, except when actively adding waste.[5][10] This prevents the release of vapors and reduces the risk of spills.

3. On-Site Storage:

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area at or near the point of generation.[8][10]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a spill tray, to capture any potential leaks.[9]

  • Away from Incompatibles: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of the collected waste must be handled by a licensed hazardous waste disposal company.[8]

  • High-Temperature Incineration: The preferred method for the disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous components.

The following diagram illustrates the workflow for the proper disposal of this compound:

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Handling & Disposal A Generation of Waste (Contaminated materials, residual compound) B Hazard Assessment (Assume Toxicity and Irritancy) A->B Step 1 C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Step 2 D Segregate Halogenated Waste C->D Step 3 E Collect in Labeled, Closed Container D->E Step 4 F Store in Satellite Accumulation Area E->F Step 5 G Arrange for Pickup by Licensed Waste Vendor F->G Step 6 H High-Temperature Incineration G->H Step 7

Caption: Disposal workflow for this compound.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert laboratory personnel and the safety officer.

  • Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the proper PPE as outlined in Section I.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and wipe it down. All materials used for cleanup must be disposed of as hazardous waste.

By adhering to these procedures, researchers and laboratory personnel can effectively manage the risks associated with the disposal of this compound, ensuring a safe and compliant laboratory environment.

IV. References

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  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. Am J Hosp Pharm. 1986 May;43(5):1193-204. --INVALID-LINK--

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  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. --INVALID-LINK--

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  • Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management. --INVALID-LINK--

  • Safe Handling of Cytotoxic Drugs and Risks of Occupational Exposure to Nursing Staffs. Malek et al. J Pharm Care. 2023; 11(1): 1-7. --INVALID-LINK--

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. --INVALID-LINK--

  • Hazardous Waste Management. Arkansas State University. --INVALID-LINK--

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. --INVALID-LINK--

  • Safe handling of cytotoxics: guideline recommendations. Canadian Association of Pharmacy in Oncology. Can J Hosp Pharm. 2013; 66(3): 189–196. --INVALID-LINK--

  • Hazardous Waste. U.S. Environmental Protection Agency. --INVALID-LINK--

  • Safety Data Sheet for 2,4-Dichlorophenylacetonitrile. Fisher Scientific. --INVALID-LINK--

  • This compound product page. --INVALID-LINK--

  • 2-(4-Chloro-2,3-difluorophenyl)acetonitrile product page. AK Scientific, Inc. --INVALID-LINK--

  • Safety Data Sheet for Chloroacetonitrile. Fisher Scientific. --INVALID-LINK--

  • 3,5-DIFLUOROPHENYLACETONITRILE SDS. ECHEMI. --INVALID-LINK--

  • Safety Data Sheet for 3-Chloro-2,4-difluorophenylacetic acid. --INVALID-LINK--

  • Safety Data Sheet for 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile. Ossila. --INVALID-LINK--

  • 3-Chloro-2,4-difluoroaniline. PubChem. --INVALID-LINK--

  • 3-Chloro-2, 4-difluorobenzonitrile product page. CP Lab Safety. --INVALID-LINK--

  • 2-(4-Chloro-2,3-difluorophenyl)acetonitrile product page. Appchem. --INVALID-LINK--

  • 3-Chloro-2-fluorobenzonitrile. PubChem. --INVALID-LINK--

  • 2-(5-Chloro-2,4-difluorophenyl)acetonitrile product page. Moldb. --INVALID-LINK--

  • 3-chloro-2,6-difluorophenylacetonitrile. PubChemLite. --INVALID-LINK--

  • 3-Chloro-3-(2,4-difluorophenyl)prop-2-enenitrile product page. BLDpharm. --INVALID-LINK--

  • Essential Guide to the Proper Disposal of 4-Chloro-2-fluorophenylacetonitrile. BenchChem. --INVALID-LINK--

  • 2-(3-Chloro-2,4-difluorophenyl)acetonitrile product page. Sigma-Aldrich. --INVALID-LINK--

  • Chemical Waste Name or Mixtures. --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.